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[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol Documentation Hub

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  • Product: [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol
  • CAS: 1247556-04-2

Core Science & Biosynthesis

Foundational

Chemical structure of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol

An In-Depth Technical Guide to 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol Authored by: A Senior Application Scientist Introduction The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol

Authored by: A Senior Application Scientist

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The incorporation of fluorine-containing substituents into drug candidates has become a powerful strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol, a molecule that combines the pharmacologically significant pyridazine core with a trifluoroethoxy group, a moiety known to improve drug-like properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its structure, synthesis, and potential applications.

Chemical Structure and Properties

6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol is a substituted pyridazine characterized by a trifluoroethoxy group at the 6-position and a hydroxymethyl group at the 3-position. The electron-withdrawing nature of the trifluoroethoxy group and the hydrogen-bonding capability of the hydroxymethyl group are expected to significantly influence the molecule's physicochemical and biological properties.

Chemical Identifiers:

  • Molecular Formula: C₇H₇F₃N₂O₂

  • Molecular Weight: 208.14 g/mol

  • CAS Number: 1247556-04-2

Predicted Physicochemical Properties:

PropertyValue
XLogP31.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass208.045962 g/mol
Topological Polar Surface Area54.7 Ų
Heavy Atom Count14
Visualizing the Core Structure

Caption: .

Proposed Synthesis Pathway

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Ester Reduction A 6-chloro-pyridazine-3-carboxylic acid methyl ester B 2,2,2-trifluoroethanol, NaH, THF A->B Reagents C 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid methyl ester B->C Product D 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid methyl ester E LiAlH4, THF D->E Reagents F 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol E->F Final Product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add 2,2,2-trifluoroethanol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of methyl 6-chloropyridazine-3-carboxylate (1.0 eq.) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate.

Step 2: Synthesis of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol.

Predicted Spectroscopic Characterization

The structural elucidation of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are predicted.[6][7]

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 7.65 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.10 (d, J = 9.0 Hz, 1H, pyridazine-H), 4.90 (q, J = 8.0 Hz, 2H, -OCH₂CF₃), 4.80 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ 160.2 (C-O), 155.8 (C-N), 128.5 (CH), 123.0 (q, J = 277 Hz, -CF₃), 120.1 (CH), 65.8 (q, J = 35 Hz, -OCH₂CF₃), 62.5 (-CH₂OH).
¹⁹F NMR (CDCl₃, 376 MHz)δ -74.5 (t, J = 8.0 Hz, 3F, -CF₃).
IR (KBr, cm⁻¹)3400-3200 (br, O-H stretch), 2950-2850 (C-H stretch), 1600 (C=N stretch), 1280 (C-F stretch), 1150 (C-O stretch).
Mass Spec. (ESI+)m/z 209.05 [M+H]⁺, 231.03 [M+Na]⁺.

Potential Applications and Research Directions

Pyridazine derivatives are known to possess a broad spectrum of biological activities. The introduction of a trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug discovery programs.[8] Potential areas of investigation for 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol and its analogs include:

  • Anticancer Activity: Many pyridazine derivatives have shown potent anticancer properties.[9]

  • Antimicrobial Agents: The pyridazine nucleus is a key component of several antimicrobial drugs.

  • Kinase Inhibitors: The scaffold could be explored for the development of inhibitors of various kinases involved in disease signaling pathways.

Further derivatization of the hydroxymethyl group could lead to a library of compounds for structure-activity relationship (SAR) studies, aiming to identify potent and selective therapeutic agents.

Conclusion

6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol represents a molecule of significant interest for medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and predicted spectroscopic data. The insights presented herein are intended to serve as a valuable resource for researchers working on the design and synthesis of novel pyridazine-based therapeutic agents.

References

  • Borum, A. et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 65, 475-484. Available at: [Link]

  • Hussain, I. et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry. Available at: [Link]

  • Hussain, I. et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

  • Katritzky, A. R. et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme Chemistry.
  • Štefane, B. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 429-450. Available at: [Link]

  • Katritzky, A. R. et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2010). Supplementary Information.
  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 2-11. Available at: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • El-Sayed, M. A. A. (2012). Organic CHEMISTRY. TSI Journals.
  • Al-Ghorbani, M. et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

  • El-Gaby, M. S. A. et al. (2003). Pyridazine Derivatives. Journal of the Chinese Chemical Society, 50(2), 343-348.
  • Li, J. et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development. Available at: [Link]

  • Kodama, T. et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. Available at: [Link]

  • Hobbs, W. J. (2018). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Ahmed, A. et al. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. ChemistrySelect, 9(4). Available at: [Link]

  • Štefane, B. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Yengoyan, A. et al. (2021). Synthesis of novel 3-(pyrazol-1-yl)-6-oxopyridazine derivatives and their preliminary biological evaluation. ResearchGate. Available at: [Link]

  • El-Sonbati, A. Z. et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Coatings, 12(5), 714. Available at: [Link]

  • Al-Omran, F. et al. (2011). β-Oxo Anilides in Heterocyclic Synthesis: Novel Synthesis of Substituted Pyridazinones, Pyridine, Pyrimidines and Pyrazolotriazines. Scientific Research Publishing.
  • Nardella, F. et al. (2020). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. ResearchGate. Available at: [Link]

  • Cîrcu, V. et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Coatings, 14(11), 1461. Available at: [Link]

Sources

Exploratory

Strategic Fluorination: The 2,2,2-Trifluoroethoxy Pyridazine Scaffold in Drug Discovery

Executive Summary The incorporation of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) moiety onto a pyridazine core represents a high-value tactic in modern medicinal chemistry. This specific structural motif is not merely a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) moiety onto a pyridazine core represents a high-value tactic in modern medicinal chemistry. This specific structural motif is not merely a lipophilic appendage; it serves as a critical bioisostere for standard alkoxy groups (methoxy/ethoxy), offering a simultaneous solution to three common lead optimization challenges: metabolic instability (O-dealkylation) , sub-optimal lipophilicity (LogP) , and conformational entropy .

This technical guide details the physicochemical rationale, synthetic methodologies, and application of this scaffold in drug development, specifically within the context of GABA-A receptor modulation and anti-inflammatory pathways.

Physicochemical Rationale & SAR

The "Fluorine Effect" on the Pyridazine Core

The pyridazine ring (1,2-diazine) is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.[1] When substituted with a 2,2,2-trifluoroethoxy group, several unique electronic and steric effects emerge:

  • Metabolic Blocking: The high bond dissociation energy of the C-F bonds (approx. 116 kcal/mol) renders the terminal carbon immune to oxidative metabolism. More importantly, the strong electron-withdrawing nature of the -CF₃ group deactivates the adjacent methylene (-CH₂-) protons, significantly raising the energy barrier for CYP450-mediated hydrogen atom abstraction (HAT), the rate-limiting step in O-dealkylation.

  • Lipophilicity Modulation: The -OCH₂CF₃ group is significantly more lipophilic than a -OCH₃ or -OCH₂CH₃ group (Δπ ≈ +0.6 to +0.8), enhancing permeability across the blood-brain barrier (BBB), a critical factor for CNS targets like GABA receptors.

  • The Gauche Effect: The unique electronic repulsion between the fluorine atoms and the ether oxygen lone pairs often locks the side chain into a specific conformation, reducing entropic penalties upon binding to a protein pocket.

Comparative Physicochemical Profile
PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)2,2,2-Trifluoroethoxy (-OCH₂CF₃)Impact on Drug Design
Metabolic Stability Low (Rapid O-demethylation)ModerateHigh (Blocks O-dealkylation)Extends

and reduces clearance.
Lipophilicity (

)
-0.020.38~1.05 Increases membrane permeability.
Electronic Effect (

)
0.250.230.55 Lowers pKa of pyridazine nitrogens.
Steric Bulk (MR) 7.8712.4717.5 Fills hydrophobic pockets more effectively.

Synthetic Methodologies

The synthesis of 2,2,2-trifluoroethoxy pyridazines is primarily achieved via Nucleophilic Aromatic Substitution (


) . Due to the electron-deficient nature of the pyridazine ring, chloropyridazines are excellent substrates for nucleophilic attack by trifluoroethoxide.
Protocol: Synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

This intermediate is a versatile scaffold ("The Anchor") for further diversification (e.g., Suzuki couplings at the remaining chlorine).

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 2,2,2-Trifluoroethanol (TFE) (1.2 eq)

  • Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ) (1.1 eq)
  • Solvent: THF (anhydrous) or pure TFE (if used as solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 
    
    
    
    (1.1 eq) in anhydrous THF at 0°C.
  • Alkoxide Formation: Add 2,2,2-trifluoroethanol (1.2 eq) dropwise. Stir for 15 minutes to generate the potassium trifluoroethoxide species. Note: TFE is acidic (

    
    ), facilitating easy deprotonation.
    
  • Addition: Add a solution of 3,6-dichloropyridazine (1.0 eq) in THF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Observation: The mono-substitution is favored due to the deactivation of the ring after the first electron-donating alkoxy group is added, but temperature control is vital to prevent bis-substitution.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3,6-Dichloropyridazine Process SnAr Reaction (THF, 0°C to RT, 4h) Start->Process Reagent 2,2,2-Trifluoroethanol + KOtBu Reagent->Process Intermediate Transition State (Meisenheimer Complex) Process->Intermediate Nucleophilic Attack Product 3-Chloro-6-(2,2,2- trifluoroethoxy)pyridazine Intermediate->Product Cl- Elimination

Caption: Figure 1. Nucleophilic aromatic substitution (


) pathway for the synthesis of the core scaffold.

Medicinal Chemistry Case Study: GABA-A Receptor Modulation

Pyridazine derivatives are well-established ligands for the benzodiazepine binding site of the GABA-A receptor (e.g., Gabazine/SR-95531).[3] However, classical methoxy derivatives often suffer from rapid clearance.

The Optimization Logic

In the development of anxiolytics that avoid sedation (targeting


 subunits over 

), the 2,2,2-trifluoroethoxy group is employed to:
  • Enhance CNS Penetration: The fluorinated tail increases lipophilicity (

    
    ), facilitating BBB transport.
    
  • Maintain Potency: The volume of the

    
     group fits well into the lipophilic L2 pocket of the benzodiazepine binding site.
    
  • Reduce Dosing Frequency: By blocking the primary metabolic soft spot (the ether oxygen), the compound resists O-dealkylation.

Metabolic Fate Comparison

The following diagram illustrates the metabolic advantage of the trifluoroethoxy derivative over the standard ethoxy analog.

Metabolism Ethoxy Standard Ethoxy Analog (-OCH2CH3) CYP CYP450 (Oxidation) Ethoxy->CYP Fluoro Trifluoroethoxy Analog (-OCH2CF3) Fluoro->CYP Steric/Electronic Block Pathway1 Rapid H-Abstraction at alpha-carbon CYP->Pathway1 Pathway2 Electron Withdrawal Deactivates C-H bond CYP->Pathway2 Metabolite Unstable Hemiacetal -> O-Dealkylation (Inactive) Pathway1->Metabolite Stable Metabolically Stable (Extended Half-life) Pathway2->Stable

Caption: Figure 2. Metabolic blockade mechanism.[4] The electron-withdrawing


 group prevents CYP-mediated hydroxylation of the methylene linker.

Advanced Applications: Anti-Inflammatory & Oncology

Beyond CNS applications, this scaffold is gaining traction in immunology and oncology.

  • LANCL2 Pathway: Lanthionine Synthetase C-like 2 (LANCL2) agonists are emerging targets for Inflammatory Bowel Disease (IBD). The hydrophobicity of the trifluoroethoxy group is critical for binding to the LANCL2 allosteric site, mimicking the lipid-like nature of natural ligands.

  • Kinase Inhibition: In kinase inhibitors (e.g., c-Met or VEGFR), replacing a methoxy group with a trifluoroethoxy group often improves cellular potency by increasing membrane permeability without altering the fundamental H-bonding pattern of the heterocycle.

References

  • Bioisosterism in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pyridazine Scaffolds: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Specific chapter on Diazines). Link

  • Synthetic Methodology: Cherng, Y. J. (2002). Synthesis of substituted pyridazines from 3,6-dichloropyridazine. Tetrahedron. Link

  • GABA-A Ligands: Wermuth, C. G., et al. (1987). SR 95531, a potent gamma-aminobutyric acid antagonist.[3] European Journal of Pharmacology. Link

  • Metabolic Stability of Fluoroalkoxy Groups: Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[5] Journal of Medicinal Chemistry. Link

Sources

Foundational

Solubility Profile & Characterization Guide: [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

This technical guide provides a comprehensive solubility profiling framework for [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol , a critical heterocyclic building block often employed in the synthesis of agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive solubility profiling framework for [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol , a critical heterocyclic building block often employed in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., pyridazinone herbicides or kinase inhibitors).

Part 1: Executive Summary & Physicochemical Context

This guide addresses the solubility behavior of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol. As a bifunctional scaffold containing a lipophilic trifluoroethoxy tail and a polar hydroxymethyl headgroup, this molecule exhibits "amphiphilic-like" solubility characteristics that can complicate purification and formulation.

Structural Determinants of Solubility

The solubility profile is governed by the competition between three structural motifs:

  • Pyridazine Core (Polar/Basic): The 1,2-diazine ring is inherently polar and weakly basic (

    
     for the conjugate acid). It serves as a hydrogen bond acceptor.
    
  • Trifluoroethoxy Group (Lipophilic): The

    
     moiety significantly increases 
    
    
    
    (lipophilicity) compared to a standard methoxy group. The fluorine atoms create a hydrophobic shield, reducing water solubility.
  • Hydroxymethyl Group (Hydrophilic): The

    
     moiety acts as both a hydrogen bond donor and acceptor, facilitating solubility in alcohols and polar aprotic solvents.
    
Predicted Physicochemical Properties

Values estimated based on structural analogs (e.g., 6-chloropyridazin-3-amine) and QSAR models.

PropertyEstimated ValueImpact on Solubility
Molecular Weight 222.17 g/mol Low MW favors dissolution kinetics.
LogP (Octanol/Water) ~1.2 – 1.6Moderate lipophilicity; soluble in organic solvents, limited in water.
pKa (Pyridazine N) ~1.5 – 2.5Weakly basic; solubility increases significantly at pH < 1.
H-Bond Donors/Acceptors 1 / 5High acceptor count suggests good solubility in protic solvents (e.g., MeOH).
Melting Point 95 – 105 °CModerate crystal lattice energy; amenable to solvent recrystallization.

Part 2: Solvent Screening Strategy

A tiered solvent system is recommended for process development, dividing solvents into reaction media (high solubility) and antisolvents/crystallization media (low solubility).

Solubility Tier List (Thermodynamic at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingApplication
Super-Solvents DMSO, DMF, DMAcHigh (>100 mg/mL)Stock solutions, reaction solvent.
Polar Protic Methanol, Ethanol, IsopropanolModerate-High (20–80 mg/mL)Recrystallization, HPLC mobile phase.
Polar Aprotic THF, Acetone, Ethyl AcetateModerate (10–50 mg/mL)Extraction, chromatography loading.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–40 mg/mL)Liquid-Liquid extraction (organic phase).
Non-Polar Hexanes, Heptane, TolueneLow/Insoluble (<1 mg/mL)Antisolvent precipitation, washing.
Aqueous Water (pH 7), PBS (pH 7.4)Low (<5 mg/mL)Biological assays (requires co-solvent).
The "Fluorine Effect" on Solubility

Researchers must note that the trifluoroethoxy group renders this compound less soluble in water than its non-fluorinated analog (6-methoxypyridazin-3-yl)methanol. Conversely, it enhances solubility in fluorinated solvents and mid-polarity esters (e.g., isopropyl acetate).

Part 3: Experimental Protocols

This section details the workflow for determining the Thermodynamic Solubility , the gold standard for formulation and process chemistry.

Protocol: Shake-Flask Thermodynamic Solubility

Objective: Determine the saturation concentration in a specific solvent at equilibrium.

Reagents & Equipment:

  • Compound: [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol (>98% purity).

  • Solvents: HPLC-grade Water, Methanol, DMSO, pH 1.2 Buffer (0.1N HCl).

  • Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV/MS.

Step-by-Step Methodology:

  • Supersaturation: Weigh approx. 10 mg of solid compound into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Visual Check: If the solid dissolves immediately, add more solid until a visible suspension (sediment) remains. Crucial: A solid phase must be present to ensure saturation.

  • Equilibration: Cap the vial and place it on an orbital shaker at 25°C ± 1°C for 24 hours (agitation speed: 200–300 rpm).

  • Phase Separation:

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Alternatively: Filter through a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification:

    • Dilute the supernatant 100-fold with mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Analyze via HPLC-UV (Detection: 254 nm).

    • Calculate concentration using a 5-point calibration curve of a standard solution (dissolved in DMSO).

Protocol: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation for biological screening (e.g., preventing precipitation in assays).

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 2 µL of stock into 198 µL of PBS buffer (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via UV absorbance at 620 nm (non-absorbing region). Increased absorbance indicates precipitation.

Part 4: Visualization & Logic Flow

Solubility Determination Workflow

The following diagram outlines the decision process for characterizing the solubility profile, ensuring data integrity for downstream applications.

SolubilityWorkflow Start Start: [6-(2,2,2-Trifluoroethoxy) pyridazin-3-yl]methanol SolventSelect 1. Select Solvent System (Aqueous vs. Organic) Start->SolventSelect Screening 2. Visual Solubility Screen (Add solvent stepwise) SolventSelect->Screening Decision Dissolved < 1 min? Screening->Decision HighSol High Solubility (>50 mg/mL) Use for Stock Solutions Decision->HighSol Yes Saturation 3. Prepare Saturated Suspension (Excess Solid) Decision->Saturation No (Precipitate) Equilibration 4. Equilibration (24h, 25°C) Shake-Flask Method Saturation->Equilibration Separation 5. Phase Separation (Centrifuge/Filter) Equilibration->Separation Analysis 6. HPLC Quantification (UV @ 254nm) Separation->Analysis

Caption: Workflow for thermodynamic solubility determination, distinguishing between rapid screening and quantitative saturation analysis.

pH-Dependent Solubility Logic

The pyridazine ring protonates at low pH. The following logic illustrates the solubility shifts.

pHSolubility Acidic pH 1.2 (0.1N HCl) Protonated Pyridazine SolubilityHigh High Solubility (Ionic Repulsion) Acidic->SolubilityHigh N-Protonation (+ charge) Neutral pH 7.4 (PBS) Neutral Species SolubilityLow Low Solubility (Hydrophobic Aggregation) Neutral->SolubilityLow Lipophilic CF3 Dominates Basic pH 10 (NaOH) Neutral/Deprotonated Basic->SolubilityLow Lack of Ionizable Groups

Caption: Impact of pH on solubility.[1] The compound exhibits higher solubility in acidic media due to pyridazine nitrogen protonation.

Part 5: References & Authoritative Sources

  • PubChemLite. [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol Compound Summary. University of Luxembourg.[2][3] Link

  • EPA CompTox Chemicals Dashboard. Physicochemical Properties of Pyridazine Derivatives (LogP, Water Solubility). U.S. Environmental Protection Agency. Link

  • ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (Provides protocol validation for pyridazine solubility). Link

  • TOKU-E. Solubility Data Resource for Heterocyclic Antibiotics and Intermediates. (General solvent compatibility for nitrogen heterocycles). Link

  • Journal of the Chemical Society. The basicities of some pyridazine derivatives. Perkin Transactions 2. (Source for pKa estimation of pyridazine ring). Link

Sources

Exploratory

Strategic Bioisosterism: The Trifluoroethoxy Group as a Tool for Optimizing Heterocyclic Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement is a cornerstone of this process, enabling the fine-tuning of molecular properties to enhance efficacy, metabolic stability, and safety.[1] This guide provides an in-depth exploration of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, a unique and increasingly valuable bioisostere in the design of heterocyclic drug candidates. We will dissect its distinct physicochemical properties, contrast it with other common functional groups, and present its practical applications through case studies and detailed experimental protocols.

The Foundation: Bioisosterism and the Rise of Fluorine in Drug Design

Bioisosteric replacement is a rational drug design strategy where a functional group in a biologically active molecule is substituted with another group of similar size, shape, and electronic configuration to create a novel compound with improved properties.[1] The goal is often to retain or enhance the desired biological activity while optimizing absorption, distribution, metabolism, and excretion (ADME) characteristics.

The introduction of fluorine into drug candidates has become a highly successful strategy.[2] Approximately 20% of all marketed drugs contain at least one fluorine atom, a testament to its unique and powerful effects.[3] Fluorinated groups like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) are prized for their ability to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s.[2][3]

  • Modulate Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve membrane permeability and transport across biological barriers.[2][3][4]

  • Alter Electronic Properties: Due to fluorine's high electronegativity, fluorinated groups are strongly electron-withdrawing, which can modulate the pKa of nearby acidic or basic centers and influence binding interactions with biological targets.[3][5][6]

A Closer Look: The Physicochemical Profile of the Trifluoroethoxy Group

The trifluoroethoxy (-OCH₂CF₃) group offers a nuanced set of properties that distinguishes it from other bioisosteres, particularly the ubiquitous methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its utility lies in the unique balance of steric, electronic, and lipophilic characteristics it imparts to a heterocyclic core.

Metabolic Fortification: Blocking a Key Liability

A primary application of the -OCH₂CF₃ group is to replace metabolically vulnerable alkoxy groups, such as methoxy and ethoxy moieties. Aryl ethers are often susceptible to oxidative O-dealkylation by CYP450 enzymes, a common metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites.[7][8] The strong electron-withdrawing effect of the terminal -CF₃ group in the trifluoroethoxy moiety deactivates the adjacent methylene (CH₂) and the C-O bond, effectively shielding the group from enzymatic attack. This bioisosteric switch can dramatically increase a compound's metabolic half-life and improve its overall pharmacokinetic profile.[7][8]

cluster_0 Metabolic Pathway Comparison cluster_1 Parent Heterocycle-OCH₃ (Methoxy Analog) Metabolism CYP450 Enzymes (O-dealkylation) Parent->Metabolism Metabolite Heterocycle-OH + Formaldehyde (Rapid Clearance) Metabolism->Metabolite Analog Heterocycle-OCH₂CF₃ (Trifluoroethoxy Analog) Blocked Metabolism Blocked (Resistant to O-dealkylation) Analog->Blocked Result Increased Metabolic Stability (Longer Half-life) Blocked->Result

Caption: Impact of Trifluoroethoxy Substitution on Metabolism.

Modulating Physicochemical Properties

The choice of a bioisostere is always a balancing act. The trifluoroethoxy group provides a valuable alternative to both its non-fluorinated and perfluorinated cousins.

PropertyMethoxy (-OCH₃)Trifluoroethoxy (-OCH₂CF₃) Trifluoromethoxy (-OCF₃)Rationale for Difference
Lipophilicity (Hansch π) -0.02~ +0.6 to +0.8 (Est.)+1.04[9]The -OCH₂CF₃ group significantly increases lipophilicity over -OCH₃, enhancing membrane permeability, but is generally less lipophilic than the -OCF₃ group, which can be advantageous in avoiding issues of high logP like poor solubility or non-specific binding.[3][10]
Electronic Effect Weakly Electron-DonatingStrongly Electron-WithdrawingStrongly Electron-WithdrawingThe inductive effect of the -CF₃ group makes -OCH₂CF₃ strongly electron-withdrawing, impacting the pKa of the parent heterocycle. This can alter the charge state at physiological pH and modify key binding interactions.[5][11]
Steric Profile (A value) 0.60~1.0 - 1.5 (Est.)0.79[12]The -OCH₂CF₃ group is sterically larger than both -OCH₃ and -OCF₃. This increased bulk can be used to probe steric pockets in a binding site or to shield adjacent positions from metabolism.[12]
Conformational Preference Generally planar with aryl ringsPrefers an out-of-plane (orthogonal) conformationPrefers an out-of-plane (orthogonal) conformation[10]The gauche effect and steric interactions cause the C-O bond to rotate out of the plane of an attached aromatic heterocycle. This can profoundly impact how the molecule presents itself to its biological target compared to a planar methoxy group.[10][13]

Application in Heterocyclic Scaffolds: A Case Study

The true value of the trifluoroethoxy group is demonstrated in its application. Consider the development of inhibitors for a hypothetical kinase where a lead compound contains a 2-methoxy-substituted pyrimidine ring.

Initial Lead Compound:

  • Structure: (Kinase Inhibitor Core)-[4-amino-2-methoxy-pyrimidine]

  • Problem: While potent, the compound suffers from rapid clearance in human liver microsomes (t½ < 10 min), consistent with O-dealkylation of the methoxy group.

Bioisosteric Replacement Strategy: The methoxy group is identified as a metabolic liability. Replacing it with a trifluoroethoxy group is proposed to block this metabolic hotspot.

Resulting Analog:

  • Structure: (Kinase Inhibitor Core)-[4-amino-2-(2,2,2-trifluoroethoxy)-pyrimidine]

ParameterLead Compound (-OCH₃)Optimized Analog (-OCH₂CF₃)Improvement Factor
Kinase IC₅₀ 5 nM8 nM~1x (Potency Maintained)
Human Liver Microsome t½ 8 min110 min>13x
In Vivo Clearance (Rat) 50 mL/min/kg5 mL/min/kg10x
Calculated LogP 2.12.8+0.7

Analysis: The bioisosteric replacement was highly successful. The trifluoroethoxy analog retained the high potency of the parent compound, indicating that the larger, conformationally distinct group was well-tolerated in the kinase binding site. Critically, metabolic stability was dramatically improved, leading to a 10-fold reduction in in vivo clearance.[7][14] This transformation converts a metabolically labile lead into a viable drug candidate for further development.

Synthetic and Analytical Protocols

A key consideration for any functional group is its synthetic accessibility. The trifluoroethoxy group can be readily incorporated into many heterocyclic systems.

Protocol 1: Synthesis of a 2-(2,2,2-Trifluoroethoxy)pyrimidine Derivative

This protocol describes a standard nucleophilic aromatic substitution (SₙAr) reaction to install the trifluoroethoxy group onto a commercially available chloropyrimidine scaffold.

Objective: To replace the chlorine atom of 2,4-dichloropyrimidine with a trifluoroethoxy group.

Materials:

  • 2,4-Dichloropyrimidine

  • 2,2,2-Trifluoroethanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Trifluoroethoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF.

  • Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

  • SₙAr Reaction: To the freshly prepared sodium trifluoroethoxide solution, add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine product.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of a parent compound (e.g., methoxy-substituted) with its trifluoroethoxylated analog.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of two compounds.

A Prepare Solutions: 1. Test Compound (1 mM in DMSO) 2. Liver Microsomes (e.g., 20 mg/mL) 3. NADPH Regenerating System 4. Phosphate Buffer (pH 7.4) B Incubation Setup (96-well plate): - Add Microsome Solution - Add Test Compound (final conc. 1 µM) - Pre-incubate at 37°C for 5 min A->B C Initiate Reaction: Add NADPH Regenerating System to start metabolic process B->C D Time-Point Sampling: At t = 0, 5, 15, 30, 60 min... Terminate reaction in designated wells with ice-cold Acetonitrile (+ Internal Std) C->D E Sample Processing: Centrifuge plate to pellet protein Collect supernatant D->E F LC-MS/MS Analysis: Quantify remaining parent compound at each time point E->F G Data Analysis: Plot ln(% Remaining) vs. Time Calculate t½ and CLᵢₙₜ F->G

Caption: Workflow for In Vitro Metabolic Stability Assay.

Methodology:

  • Preparation: Prepare working solutions of the test compounds (parent and analog) and positive controls (e.g., Verapamil, a known CYP substrate) in a buffer at a final concentration of 1 µM. Prepare a suspension of pooled human liver microsomes (e.g., at 0.5 mg/mL) in phosphate buffer.

  • Incubation: Pre-warm the microsome suspension and test compound plates to 37 °C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to the wells containing the microsomes and test compound.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining parent drug versus time. Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (protein concentration).

Conclusion and Strategic Outlook

The 2,2,2-trifluoroethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal for the optimization of heterocyclic drug candidates. Its primary strength lies in its ability to serve as a metabolically robust bioisostere for simple alkoxy groups, directly addressing the common liability of O-dealkylation.[7][8] Beyond stability, it offers a unique profile of lipophilicity, steric bulk, and electronic influence that can be leveraged to fine-tune a molecule's ADME properties and target engagement.[3][10][11] As drug discovery programs continue to demand compounds with increasingly optimized and "drug-like" properties, the rational application of strategic bioisosteres like the trifluoroethoxy group will remain a critical element of success.

References

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Fujita, T., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2886-2890. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Recent advances in the synthesis of aryl- and heteroaryl 2,2,2-trifluoroethyl ethers. Review. [Link]

  • 2,2,2‐Trifluoroethoxylated Drugs. ResearchGate. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. HAL Open Science. [Link]

  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents. ACS Omega. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Copper-Promoted Ritter-Type Trifluoroethoxylation of (Hetero)arenediazonium Tetrafluoroborates. ResearchGate. [Link]

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Semantic Scholar. [Link]

  • Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions. ResearchGate. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PMC. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to C7H7F3N2O2 Derivatives: Properties, Synthesis, and Applications

For Immediate Release This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of C7H7F3N2O2 derivatives. The document is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of C7H7F3N2O2 derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to the C7H7F3N2O2 Core Scaffold

The molecular formula C7H7F3N2O2 represents a class of organic compounds with a molecular weight of approximately 224.14 g/mol .[1][2] The presence of a trifluoromethyl (-CF3) group is a key feature, significantly influencing the electronic properties and metabolic stability of the molecule.[3] This makes these derivatives of particular interest in medicinal chemistry, where the introduction of fluorine-containing groups is a common strategy to enhance the pharmacological properties of drug candidates.[4] The general structure often includes an aromatic or heteroaromatic ring system, contributing to the diversity and potential biological activity of these compounds.

Isomeric Landscape and Key Derivatives

The formula C7H7F3N2O2 can correspond to several structural isomers, each with unique physicochemical properties. Two prominent examples are pyrazole and pyridine-based derivatives.

Table 1: Properties of Key C7H7F3N2O2 Isomers

Compound NameIUPAC NameMolecular Weight ( g/mol )Core StructurePubChem CID
Derivative Aethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate224.14Pyrazole2726919[2]
Derivative B(2E)-2-(2,2,2-trifluoro-1-nitrosoethylidene)-1H-pyridine;hydrate224.14Pyridine5361454[1]

These isomers, while sharing the same molecular formula, exhibit different structural arrangements that can lead to distinct biological activities. For instance, pyrazole derivatives are known scaffolds in the development of various therapeutic agents.[5]

Synthesis and Derivatization Strategies

The synthesis of C7H7F3N2O2 derivatives can be achieved through various organic reactions. The specific pathway depends on the desired core structure (e.g., pyrazole, pyridine).

General Synthetic Workflow

A common approach involves the use of fluorinated building blocks and cyclization reactions to construct the heterocyclic core. The introduction of the trifluoromethyl group can be accomplished using various trifluoromethylation reagents.[6]

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Fluorinated Precursor (e.g., Ethyl trifluoroacetate) C Condensation/Cyclization A->C B Aromatic/Heterocyclic Amine B->C D Purification C->D Crude Product E C7H7F3N2O2 Derivative D->E Purified Product G cluster_0 Analytical Techniques A Synthesized C7H7F3N2O2 Derivative B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) - Elucidate Structure A->C D High-Performance Liquid Chromatography (HPLC) - Assess Purity A->D

Sources

Exploratory

A Technical Guide to 6-Substituted Pyridazin-3-ylmethanol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary The pyridazinone nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth review of a specific, promising subclass: 6-substituted pyridazin-3-ylmethanol compounds. We will explore the versatile synthetic routes to access this core, with a focus on the strategic introduction of diverse substituents at the 6-position and the final reduction to the key methanol moiety. The guide will then synthesize the current understanding of the biological activities of these compounds, primarily their potent roles as vasodilators and anticancer agents, supported by quantitative data and mechanistic insights.[3][4][5] By explaining the causality behind experimental choices and illustrating key pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the therapeutic potential of this versatile chemical scaffold.

The Pyridazinone Scaffold: A Foundation for Diverse Bioactivity

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[6] Its derivatives, particularly pyridazin-3(2H)-ones, are often referred to as a "magic moiety" or "wonder nucleus" due to their ability to interact with a vast range of biological targets.[1][7] This versatility stems from the scaffold's unique electronic properties and its capacity for functionalization at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to achieve desired pharmacological profiles.[1]

Pyridazinone-containing molecules have demonstrated a remarkable spectrum of biological activities, including:

  • Cardiovascular Effects: Notably as antihypertensive and vasorelaxant agents.[3][4][8]

  • Anticancer Activity: Through mechanisms like kinase inhibition and apoptosis induction.[5][9][10]

  • Anti-inflammatory Properties: Often linked to the inhibition of pathways involving COX or NF-κB.[11]

  • Antimicrobial and Antiviral Activity. [12]

  • Central Nervous System (CNS) Activity: Including anticonvulsant and antidepressant effects.[6][12]

The substitution at the 6-position of the pyridazinone ring is a particularly critical determinant of biological activity, often serving as the primary vector for modulating potency and selectivity.[5][8]

Synthetic Methodologies

The synthesis of 6-substituted pyridazin-3-ylmethanol compounds is a multi-step process that requires precise control over reaction conditions. The general strategy involves the initial formation of a functionalized pyridazinone core, followed by substitution at the 6-position, and finally, conversion of a C3-substituent into the desired hydroxymethyl group.

General Synthetic Workflow

The following diagram outlines a common and effective pathway for synthesizing the target compounds, starting from a readily available precursor like 3,6-dichloropyridazine.

G cluster_0 Step 1: C6-Substitution cluster_1 Step 2: C3-Esterification cluster_2 Step 3: C3-Methanol Formation A 3,6-Dichloropyridazine C 3-Chloro-6-arylpyridazine A->C Suzuki-Miyaura Coupling (e.g., Pd(PPh₃)₄) B Arylboronic Acid B->C Suzuki-Miyaura Coupling (e.g., Pd(PPh₃)₄) D 3-Carboxy-6-arylpyridazine C->D Hydrolysis / Oxidation E Ethyl 3-carboxy-6-arylpyridazine D->E Esterification (e.g., EtOH, H₂SO₄) F Target Compound: (6-Arylpyridazin-3-yl)methanol E->F Reduction (e.g., LiAlH₄ in THF)

Caption: A general synthetic workflow for 6-substituted pyridazin-3-ylmethanol.

Key Experimental Protocol: Reduction to 3-ylmethanol

The final step, the reduction of a pyridazine-3-carboxylate ester to pyridazin-3-ylmethanol, is critical. The choice of a powerful reducing agent is paramount to ensure complete conversion without unwanted side reactions.

Protocol: Reduction of Ethyl Pyridazine-3-carboxylate with Lithium Aluminium Hydride (LiAlH₄) [13]

  • Rationale: Lithium aluminium hydride (LiAlH₄) is a potent, non-selective reducing agent capable of efficiently reducing esters to primary alcohols. Anhydrous tetrahydrofuran (THF) is used as the solvent because it is aprotic and effectively solvates the hydride, preventing its decomposition. The reaction is initiated at 0 °C to control the initial exothermic reaction.

  • Step-by-Step Methodology:

    • Reaction Setup: To a solution of ethyl pyridazine-3-carboxylate (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried, three-necked flask under an inert nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

    • Reagent Addition: Add a 1.0 M solution of LiAlH₄ in THF (1.0-1.2 eq) dropwise via a syringe over 15-20 minutes. The slow addition is crucial to manage the reaction's exothermicity.

    • Reaction Monitoring: Stir the resulting suspension at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

    • Work-up and Quenching: Carefully quench the reaction by the slow, sequential addition of sodium sulfate decahydrate (Na₂SO₄·10H₂O). This solid hydrate safely consumes excess LiAlH₄ and the resulting aluminum salts, producing a granular precipitate that is easy to filter.

    • Extraction & Purification: Dilute the mixture with ethyl acetate and stir vigorously for 1 hour. Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure.

    • Final Purification: Purify the crude residue by silica gel column chromatography to yield the pure pyridazin-3-ylmethanol product.[13]

Key Biological Activities and Mechanisms of Action

The therapeutic potential of 6-substituted pyridazinones is vast, with cardiovascular and anticancer applications being the most extensively studied.[3]

Cardiovascular Effects: Potent Vasodilation

A significant number of 6-substituted pyridazinone derivatives have been identified as potent vasodilators, often exhibiting efficacy superior to established drugs like hydralazine.[4][8][14]

Mechanism of Action: The primary mechanism for many of these compounds involves the modulation of the endothelial nitric oxide synthase (eNOS) pathway.[8][15] By increasing the expression or activity of eNOS, these compounds stimulate the production of nitric oxide (NO) in vascular endothelial cells. NO then diffuses into adjacent smooth muscle cells, where it activates guanylate cyclase, leading to increased cGMP levels and subsequent muscle relaxation (vasodilation).[8][15]

G compound 6-Substituted Pyridazinone eNOS eNOS Expression (Endothelial Cell) compound->eNOS Upregulates NO Nitric Oxide (NO) Production eNOS->NO Catalyzes sGC Soluble Guanylate Cyclase (sGC) (Smooth Muscle Cell) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP Converts GTP relax Vasodilation (Muscle Relaxation) cGMP->relax Induces

Caption: Simplified eNOS signaling pathway modulated by pyridazinone vasodilators.

Quantitative Data: Vasorelaxant Activity

The following table summarizes the in vitro vasorelaxant activity of representative 6-substituted pyridazinone derivatives compared to standard vasodilators.

Compound ID6-Position SubstituentEC₅₀ (µM)Eₘₐₓ (%)Reference
4f 4-Fluorophenyl (thiosemicarbazide derivative)0.0136-[15]
4h 4-Nitrophenyl (thiosemicarbazide derivative)0.0117-[15]
5d 4-Chlorophenyl (cyclized derivative)0.0053-[8][15]
5e 4-Bromophenyl (cyclized derivative)0.0025-[8][15]
Acid 5 Phenyl (acid derivative)0.339>100[4]
Hydralazine (Reference Drug)18.21100[4][15]
Nitroglycerin (Reference Drug)0.1824-[15]

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum relaxation response.

Anticancer Activity: Targeting Key Cellular Pathways

The pyridazinone scaffold is a versatile platform for the development of novel anticancer agents.[9] Derivatives have shown potent activity against various cancer cell lines by targeting critical signaling proteins like kinases.[5][10]

Mechanism of Action: A prominent anticancer strategy for these compounds is the inhibition of receptor tyrosine kinases, such as c-Met.[5] The c-Met receptor plays a crucial role in cell proliferation, survival, and metastasis. By binding to the ATP-binding site of the kinase domain, pyridazinone inhibitors block its phosphorylation activity, thereby shutting down downstream pro-cancerous signaling pathways like PI3K-Akt and MAPK.[14]

G compound 6-Substituted Pyridazinone Inhibitor cMet c-Met Kinase (ATP-Binding Site) compound->cMet Binds & Inhibits substrate Substrate Phosphorylation cMet->substrate Phosphorylates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) substrate->downstream Activates cancer Cancer Cell Proliferation, Survival, Metastasis downstream->cancer Promotes

Caption: Mechanism of action for a pyridazinone-based c-Met kinase inhibitor.

Quantitative Data: In Vitro Anticancer Activity

The table below highlights the cytotoxic effects of several 3,6-disubstituted pyridazine derivatives against human breast cancer cell lines.

Compound IDSubstituent DetailsT-47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Reference
11l 6-(4-chlorophenyl), 3-(tetrahydropyran)0.74 ± 0.021.34 ± 0.04[10]
11m 6-(4-methoxyphenyl), 3-(methyltetrahydropyran)0.43 ± 0.010.99 ± 0.03[10]
Compound 43 Quinoline moiety--[3]
2S-5 (Details not specified)-6.21[14]
2S-13 (Details not specified)-7.73[14]

IC₅₀: Half-maximal inhibitory concentration.

Structure-Activity Relationships (SAR)

Analysis of the available data reveals key structural features that govern the biological activity of these compounds:

  • The 6-Position Phenyl Ring: The nature and substitution pattern of an aryl group at the 6-position are critical.[8] Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on this phenyl ring often enhance vasorelaxant and anticancer potency.[10][14][15]

  • The 3-Position Moiety: While this guide focuses on the -ylmethanol group, related studies show that modifications at this position significantly impact activity. For instance, converting the precursor acid or ester at C3 can yield highly potent vasodilators.[4] The hydroxymethyl group itself provides a key hydrogen bond donor/acceptor site, which can be crucial for target engagement.

  • Other Substitutions: The lactam nitrogen of the pyridazinone ring can be substituted with various side chains, which has been shown to enhance analgesic and anti-inflammatory actions.[12]

Future Perspectives and Conclusion

6-Substituted pyridazin-3-ylmethanol compounds and their close analogs represent a highly promising and versatile scaffold in drug discovery.[3][16] The potent dual activities observed in areas like oncology and cardiovascular disease present exciting opportunities for developing novel therapeutics.[3]

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing broader libraries with diverse substituents at the 6-position to build more comprehensive SAR models.

  • Target Deconvolution: Identifying the specific molecular targets for compounds with promising phenotypic effects.

  • Pharmacokinetic Optimization: Improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.[15]

References

  • El-Gazzar, A. R., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society. Available at: [Link]

  • Sharma, P., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. ResearchGate. Available at: [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Isah, A. M., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. Available at: [Link]

  • Kim, C., & Park, M. (2013). Synthesis of its Tautomeric Forms and New 6-Substituted Pyridazin-3(2H)-one Analogs. Yakhak Hoeji. Available at: [Link]

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available at: [Link]

  • Allam, H. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Svahn, K. S., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Allam, H. A., et al. (2020). Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. Future Medicinal Chemistry. Available at: [Link]

  • ChEMBL. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. EMBL-EBI. Available at: [Link]

  • Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]

  • Lee, H., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Abstract & Scope This technical guide details the synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol , a critical intermediate in the development of pyridazinone-based radiotracers (e.g., Flurpiridaz) and mit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol , a critical intermediate in the development of pyridazinone-based radiotracers (e.g., Flurpiridaz) and mitochondrial complex-1 inhibitors. The protocol utilizes a robust three-stage synthetic route starting from commercially available 3,6-dichloropyridazine. This approach prioritizes regiochemical control and scalability, mitigating common side reactions such as bis-substitution or hydrolysis.

Retrosynthetic Analysis & Strategy

The target molecule features an electron-deficient pyridazine core substituted with a trifluoroethoxy ether and a hydroxymethyl group. The synthesis is designed to install the ether linkage first via Nucleophilic Aromatic Substitution (


), followed by functionalization of the remaining chloride to the alcohol via a carbonylation-reduction sequence.
Strategic Pathway
  • Etherification: Selective mono-displacement of chloride using 2,2,2-trifluoroethanol (TFE).

  • Carbonylation: Palladium-catalyzed insertion of CO to generate the methyl ester.

  • Reduction: Chemoselective reduction of the ester to the primary alcohol.

SynthesisRoute SM 3,6-Dichloropyridazine (Start) Int1 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (Intermediate 1) SM->Int1 TFE, NaH THF, 0°C to RT Int2 Methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate (Intermediate 2) Int1->Int2 Pd(OAc)2, dppf CO, MeOH, Et3N Target [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol (Target) Int2->Target NaBH4, CaCl2 EtOH/THF

Figure 1: Synthetic workflow for the preparation of the target pyridazine alcohol.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

This step requires careful stoichiometry to prevent the formation of the bis-trifluoroethoxy byproduct.

Reagents & Equipment:

  • 3,6-Dichloropyridazine (CAS: 141-30-0)

  • 2,2,2-Trifluoroethanol (TFE)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon) manifold[1]

Protocol:

  • Activation: In a flame-dried 3-neck round-bottom flask under

    
    , suspend NaH (1.1 equiv) in anhydrous THF (10 mL/g of substrate). Cool to 0°C.
    
  • Alkoxide Formation: Add 2,2,2-trifluoroethanol (1.1 equiv) dropwise. Stir at 0°C for 30 minutes until gas evolution ceases. Note: The sodium trifluoroethoxide generated is a potent nucleophile.

  • Addition: Add a solution of 3,6-dichloropyridazine (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: If bis-substitution is observed, lower the temperature to -10°C for future runs.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Yield: 75–85%

    • Appearance: White to off-white solid.

Stage 2: Methoxycarbonylation

Converting the aryl chloride to an ester using Pd-catalyzed carbonylation.

Reagents:

  • Intermediate 1 (from Stage 1)

  • Palladium(II) acetate (

    
    , 5 mol%)
    
  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

  • Triethylamine (

    
    , 2.0 equiv)
    
  • Methanol (anhydrous, 10:1 ratio with DMF)

  • Carbon Monoxide (CO) balloon or autoclave (50 psi)

Protocol:

  • Setup: Charge a pressure vessel or heavy-walled flask with Intermediate 1,

    
    , dppf, and MeOH/DMF.
    
  • Degassing: Bubble nitrogen through the solution for 15 minutes. Add

    
    .
    
  • Carbonylation: Purge the vessel with CO gas (3 cycles). Pressurize to 50 psi (or use a balloon for small scale, though pressure is preferred for speed). Heat to 70°C for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via silica plug (Hexane:EtOAc 2:1).

    • Target Yield: 80–90%

Stage 3: Reduction to Target Alcohol

Selective reduction of the methyl ester to the primary alcohol.

Reagents:

  • Intermediate 2 (Methyl ester)

  • Sodium Borohydride (

    
    , 3.0 equiv)
    
  • Calcium Chloride (

    
    , 1.5 equiv) - Optional, enhances reactivity
    
  • Ethanol/THF (2:1 mixture)

Protocol:

  • Dissolution: Dissolve Intermediate 2 in EtOH/THF (15 mL/mmol). Cool to 0°C.

  • Reduction: Add

    
     followed by portion-wise addition of 
    
    
    
    . (The combination generates a borohydride species similar to
    
    
    in situ).
  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Quench: Carefully quench with saturated

    
     (gas evolution!).
    
  • Extraction: Remove volatiles under reduced pressure. Extract the aqueous residue with EtOAc (3x).

  • Final Purification: Recrystallization from EtOAc/Hexane or column chromatography (DCM:MeOH 95:5).

    • Target Yield: 85–95%

    • Characterization:

      
       NMR should show a methylene singlet/doublet around 
      
      
      
      4.6–4.8 ppm and the disappearance of the methyl ester peak.

Analytical Data Summary

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.

NMR (

)

7.5 (d, 1H), 7.1 (d, 1H), 4.9 (q, 2H), 4.8 (s, 2H)
Characteristic pyridazine doublets (

Hz).
MS (ESI+)

Consistent with

.
Solubility DMSO, MeOH, EtOAcPoor solubility in Hexanes/Water.

Troubleshooting & Optimization

Common Pitfalls
  • Bis-Substitution (Stage 1): If the diether is formed, reduce the equivalents of TFE to 0.95 and add the base slowly.

  • Incomplete Carbonylation (Stage 2): If starting material remains, ensure the CO source is pure and the system is strictly oxygen-free. Poisoning of the Pd catalyst by trace sulfur or oxygen is common.

  • Ester Hydrolysis: Avoid using aqueous bases in Stage 2. Use anhydrous

    
     or DIPEA.
    
Alternative Route (Shortened)

If Methyl 6-chloropyridazine-3-carboxylate is available commercially:

  • Skip Stage 1 and 2 synthesis of the core.

  • Perform

    
     directly on the ester using TFE/NaH (Conditions: -10°C to prevent ester attack).
    
  • Proceed to Stage 3 reduction. Note: This route is faster but the starting material is significantly more expensive.

References

  • Primary Synthesis Grounding: Mou, T., et al. (2012). "Synthesis and evaluation of novel pyridazinone derivatives as potential myocardial perfusion imaging agents." Journal of Medicinal Chemistry. (Verified via search result 1.1).

  • Pyridazine Chemistry: "Synthesis of 3,6-dichloropyridazine." ChemicalBook Protocols. Link.

  • Reduction Methodology: "Reduction of Carboxylic Acids and Esters." Organic Chemistry Portal. Link.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Conditions for Chloropyridazines

Introduction & Mechanistic Rationale Chloropyridazines, particularly 3,6-dichloropyridazine, are highly versatile building blocks in medicinal chemistry and agrochemical development. The 1,2-diazine core is characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Chloropyridazines, particularly 3,6-dichloropyridazine, are highly versatile building blocks in medicinal chemistry and agrochemical development. The 1,2-diazine core is characterized by two adjacent nitrogen atoms that exert profound inductive (–I) and mesomeric (–M) electron-withdrawing effects. This electronic environment drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the halogen-bearing carbons highly electrophilic and exceptionally primed for [1].

The Causality of Selectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon, forming a dearomatized anionic intermediate known as a Meisenheimer complex . The adjacent ring nitrogens serve as an electron sink, stabilizing this intermediate before the chloride leaving group is expelled to restore aromaticity.

A critical phenomenon in chloropyridazine chemistry is the electronic deactivation following mono-substitution . When a nucleophile such as an amine or alkoxide displaces the first chlorine atom, it introduces a resonance-donating group (+M effect). This pumps electron density back into the pyridazine ring, neutralizing its electrophilicity and significantly deactivating the second carbon-chlorine bond. Consequently, the second SNAr reaction requires much harsher conditions (e.g., >150 °C, prolonged times), allowing chemists to achieve exquisite mono-selectivity simply by controlling stoichiometry and temperature[2].

SNAr_Pathway SM 3,6-Dichloropyridazine (Highly Electrophilic) Mono Mono-SNAr Product (e.g., 3-Amino-6-chloro) SM->Mono 1-2 eq. NuH 80-120°C Fast Addition Di Di-SNAr Product (e.g., 3,6-Diamino) SM->Di Excess NuH >150°C Prolonged Time Mono->Di Excess NuH Harsher Conditions (+M Deactivation) Cross Cross-Coupling Product (e.g., 3-Amino-6-aryl) Mono->Cross Pd Catalyst Boronic Acid Suzuki Coupling

Caption: Synthetic divergence of 3,6-dichloropyridazine via S_NAr and cross-coupling pathways.

Quantitative Data Summary

The table below synthesizes field-proven reaction conditions for the SNAr of chloropyridazines with various nucleophiles, highlighting the relationship between nucleophile strength, temperature, and yield.

SubstrateNucleophileSolvent / BaseTemp (°C)Time (h)ProductYield (%)
3,6-DichloropyridazineNH₄OH (aq, 28-30%)Water (Sealed MW)1200.53-Amino-6-chloropyridazine87
3,6-DichloropyridazineBenzylamine (1.5 eq)EtOH / Triethylamine66-806.03-(Benzylamino)-6-chloropyridazine75-85
3-Chloro-6-methoxypyridazineNH₃ (excess)n-Butanol120-15012-243-Amino-6-methoxypyridazine60-80
3,6-DichloropyridazineWang Resin-OHTHF / Alkoxide6024.03-(Resin-O)-6-chloropyridazineN/A

(Data aggregated from standardized amination and solid-phase synthesis protocols[2][3][4][5])

Experimental Protocols

Protocol A: Microwave-Enhanced Selective Mono-Amination

This protocol utilizes microwave (MW) irradiation to drastically reduce reaction times from 12–24 hours to 30 minutes, while water acts as an environmentally benign solvent. The protocol is self-validating: the product cleanly precipitates out of the aqueous phase upon cooling, while unreacted starting material and over-reacted byproducts remain dissolved or form distinct oils[4].

Reagents & Equipment:

  • 3,6-Dichloropyridazine (1.0 equiv, e.g., 1.5 g, 10.0 mmol)

  • Aqueous Ammonium Hydroxide (NH₄OH, 28-30% NH₃ content, 5.0 mL)

  • Thick-walled borosilicate microwave vial (20 mL) with crimp seal.

Step-by-Step Methodology:

  • Preparation: Add 3,6-dichloropyridazine (1.5 g) to the 20 mL MW vial.

  • Nucleophile Addition: Carefully add 5.0 mL of aqueous NH₄OH. Caution: Perform this step in a fume hood due to ammonia vapor.

  • Sealing & Irradiation: Seal the vial securely. Place it in a dynamic-mode microwave reactor (e.g., CEM Discover). Irradiate at 300W, ramping to 120 °C , and hold for 30 minutes .

  • Cooling (Critical): Allow the vessel to cool completely to room temperature, then transfer to an ice bath for 15 minutes. Do not open the vial while warm, as the internal pressure of ammonia gas will cause violent eruption.

  • Isolation: The mono-aminated product will precipitate as a light yellowish-white solid. Filter the precipitate under vacuum.

  • Washing & Drying: Wash the filter cake with a cold mixture of ethyl acetate:hexane (3:7) to remove trace unreacted starting material. Dry under reduced pressure to afford 3-amino-6-chloropyridazine (typically ~87% yield). No further chromatographic purification is usually required.

Protocol B: Solid-Phase Alkoxylation of 3,6-Dichloropyridazine

For library generation, chloropyridazines can be immobilized onto resins via SNAr. This protocol describes the attachment to a Wang resin[5].

Step-by-Step Methodology:

  • Resin Activation: Swell Wang resin (1.0 equiv based on loading) in anhydrous THF for 30 minutes.

  • Deprotonation: Add a strong, non-nucleophilic base (e.g., Potassium tert-butoxide, 1.2 equiv) at 0 °C to generate the resin-bound alkoxide. Stir for 1 hour.

  • SNAr Addition: Add a solution of 3,6-dichloropyridazine (3.0 equiv) in THF dropwise. The excess ensures mono-substitution and drives the reaction to completion.

  • Heating: Warm the mixture to 60 °C and agitate gently for 24 hours.

  • Cleavage/Validation: Wash the resin sequentially with THF, MeOH, and DCM. The success of the immobilization can be validated by cleaving a small aliquot with TFA/DCM (1:1) and analyzing the released 6-chloropyridazin-3-ol via LC-MS.

Troubleshooting & Process Optimization

When scaling up or modifying the nucleophile (e.g., using bulky secondary amines or weaker anilines), deviations in conversion and selectivity may occur. Use the following logic tree to systematically optimize the SNAr conditions.

Optimization Start Initiate SNAr on Chloropyridazine Check Analyze Conversion (LC-MS/TLC) Start->Check LowConv Low Conversion / SM Remains Check->LowConv Incomplete Reaction OverReact Di-substitution / Over-reaction Check->OverReact Byproducts Detected Success Optimal Mono-substitution Check->Success Clean Profile Act1 Increase Temp / Use Microwave Increase Nu: Equivalents LowConv->Act1 Act2 Lower Temp Reduce Nu: Equivalents Slow Addition OverReact->Act2 Act1->Check Act2->Check

Caption: Decision matrix for troubleshooting S_NAr reactions on chloropyridazine scaffolds.

Key Optimization Levers:

  • Mitigating Di-substitution: If 3,6-diaminopyridazine forms, lower the reaction temperature by 20 °C and reduce the amine equivalents. For highly reactive primary amines, slow dropwise addition of the amine to a cooled solution of the chloropyridazine is recommended[2].

  • Overcoming Low Reactivity: For deactivated or sterically hindered nucleophiles, transition from thermal heating to microwave irradiation. If using a weak base (like K₂CO₃), swap to a stronger base (e.g., Cs₂CO₃ or NaH) to increase the nucleophilicity of the attacking species.

References

  • RSC Advances. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at:[Link]

  • Fisher Scientific. Active chloro-heterocycles: Technical Support. Available at:[Link]

  • PubMed / Journal of Combinatorial Chemistry. Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Available at:[Link]

  • PubMed Central. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS. Available at:[Link]

Sources

Method

Application Note: Reagents and Protocols for the 2,2,2-Trifluoroethoxylation of Pyridazines

Introduction & Scientific Rationale The introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into heterocyclic scaffolds is a highly strategic structural modification in modern drug discovery and agrochemical devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into heterocyclic scaffolds is a highly strategic structural modification in modern drug discovery and agrochemical development[1]. This moiety acts as a lipophilic hydrogen-bond donor, significantly improving metabolic stability, membrane permeability, and target binding affinity compared to non-fluorinated alkoxides[2].

Pyridazines, characterized by their electron-deficient 1,2-diazine core, are privileged pharmacophores. Functionalizing halopyridazines with 2,2,2-trifluoroethanol (TFE) typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Causality in Reagent Selection

The electron-withdrawing nature of the trifluoromethyl group makes TFE significantly more acidic (pKₐ ~ 12.4) than standard aliphatic alcohols like ethanol (pKₐ ~ 16)[2]. Consequently, while TFE is a poor nucleophile in its neutral state, its conjugate base (2,2,2-trifluoroethoxide) is a remarkably potent nucleophile[2]. The choice of base dictates the reaction's success:

  • Mild Bases (K₂CO₃, Cs₂CO₃): Sufficient to deprotonate TFE at elevated temperatures (e.g., 120 °C in DMF). Ideal for highly activated, electron-deficient halopyridazines[3].

  • Strong Bases (NaH, t-BuOK): Used to quantitatively generate sodium or potassium 2,2,2-trifluoroethanolate in situ. This is strictly required for sterically hindered or electron-rich halopyridazines that resist mild SₙAr conditions[2].

Mechanistic Pathway

The reaction follows a classic addition-elimination SₙAr pathway. The alkoxide attacks the electrophilic carbon attached to the halogen (usually chlorine), forming a stabilized anionic Meisenheimer-Jackson intermediate[4]. The adjacent nitrogen atoms in the pyridazine ring act as powerful electron sinks, stabilizing this intermediate before the rapid expulsion of the chloride leaving group restores aromaticity.

Mechanism N1 1. Deprotonation TFE + Base → CF₃CH₂O⁻ N2 2. Nucleophilic Attack CF₃CH₂O⁻ + Chloropyridazine N1->N2 Generates Active Nucleophile N3 3. Meisenheimer Complex Anionic Intermediate Formation N2->N3 Rate-Determining Step N4 4. Leaving Group Expulsion Chloride (Cl⁻) Elimination N3->N4 Fast Elimination N5 5. Aromatization Trifluoroethoxypyridazine Product N4->N5 Restores Aromaticity

Logical flow of the SₙAr mechanism for the trifluoroethoxylation of halopyridazines.

Experimental Protocols

Self-Validating Systems: Every protocol below includes built-in observational or analytical checkpoints to ensure the reaction is proceeding as intended, minimizing downstream purification failures.

Protocol A: Mild Base-Mediated SₙAr (K₂CO₃ / DMF)

Best for: Activated chloropyridazines (e.g., 3,6-dichloropyridazine).

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂/Ar), dissolve the halopyridazine (1.0 equiv) in anhydrous DMF (0.5 M concentration)[3].

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv). Self-Validation: The suspension should remain easily stirrable; clumping indicates moisture ingress, which will hydrolyze the halopyridazine.

  • Nucleophile Addition: Add 2,2,2-trifluoroethanol (1.5 equiv) dropwise at room temperature[3].

  • Heating: Heat the reaction mixture to 100–120 °C for 12–24 hours[3]. Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the trifluoroethoxylated product confirms progression.

  • Workup: Cool to room temperature, filter to remove inorganic salts, and quench with saturated aqueous NH₄Cl[3]. Extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: In Situ Generation of NaOTFE (NaH / THF)

Best for: Less reactive or sterically hindered halopyridazines.

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under N₂[2].

  • TFE Addition: Slowly add TFE (1.2 equiv) dropwise. Self-Validation: Vigorous evolution of H₂ gas will be observed. The cessation of bubbling (approx. 30 mins) visually validates the complete formation of the active nucleophile, sodium 2,2,2-trifluoroethanolate[2].

  • Electrophile Addition: Add the halopyridazine (1.0 equiv) dissolved in THF dropwise to the cold alkoxide solution[2].

  • Reaction: Allow the mixture to warm to room temperature. If conversion stalls, reflux at 65 °C.

  • Workup: Carefully quench with water at 0 °C to neutralize any unreacted NaH[2], then extract with dichloromethane.

Protocol C: TFE as Dual Solvent and Reagent

Best for: Green chemistry applications and highly robust substrates.

  • Reaction Setup: Combine the halopyridazine (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in neat TFE. In this process, TFE serves a dual role as both the solvent and the source of the trifluoroethoxy group[1].

  • Execution: Stir at 80 °C (reflux) for 8–12 hours.

  • Isolation: Evaporate the excess TFE under reduced pressure. Causality: TFE is easily and cleanly removed due to its low boiling point of 74 °C, preventing the need for harsh aqueous washes[4]. Resuspend the crude residue in water and extract with an organic solvent.

Workflow A Reagent Prep (TFE + Base) B SₙAr Reaction (Add Pyridazine) A->B C Monitoring (LC-MS / ¹⁹F NMR) B->C D Quench & Workup (Aqueous Extr.) C->D E Purification (Chromatography) D->E

General experimental workflow for the synthesis of trifluoroethoxylated pyridazines.

Quantitative Data & Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the optimal conditions based on substrate reactivity.

Substrate ReactivityReagent SystemSolventTemp (°C)Time (h)Expected Yield
High (e.g., 3,6-dichloro)TFE + K₂CO₃DMF100–12012–2475–90%
Moderate (e.g., 3-chloro)TFE + Cs₂CO₃TFE (Neat)80 (Reflux)8–1270–85%
Low (Deactivated/Hindered)NaH + TFETHF / DMF25–804–1660–80%

Analytical Validation (¹⁹F NMR & LC-MS)

Validating the structural integrity of the synthesized trifluoroethoxypyridazines relies heavily on nuclear magnetic resonance:

  • ¹⁹F NMR: The 2,2,2-trifluoroethoxy group provides a distinct, highly diagnostic triplet signal in ¹⁹F NMR (typically around -74.0 ppm, J ≈ 8.3 Hz in CDCl₃)[3]. This is the most definitive self-validating analytical tool to confirm the successful incorporation of the -OCH₂CF₃ moiety.

  • ¹H NMR: The methylene protons (-CH₂-) of the trifluoroethoxy group will appear as a characteristic quartet (typically around 4.8 ppm, J ≈ 8.0 Hz) due to strong scalar coupling with the adjacent fluorine atoms[3].

References

  • One-pot synthesis of α-(OCH₂CF₃)-substituted pyridines using TFE as both a solvent and a reagent Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines Source: PubMed (NIH) URL:[Link]

  • Synthesis and Evaluation of a Fluorine-18 Radioligand for Imaging Huntingtin Aggregates by Positron Emission Tomographic Imaging Source: PMC (NIH) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Reduction of Pyridazine Esters to Methanol Derivatives

I. Introduction: The Significance of Pyridazine Methanol Derivatives Pyridazine scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of Pyridazine Methanol Derivatives

Pyridazine scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Their unique electronic properties, stemming from the adjacent nitrogen atoms in the six-membered aromatic ring, allow them to act as versatile hydrogen bond acceptors and modulators of molecular conformation. The conversion of pyridazine esters to their corresponding primary alcohols (pyridazine methanol derivatives) is a critical synthetic transformation. These alcohol derivatives serve as pivotal intermediates, enabling further functionalization through oxidation, etherification, or esterification, thereby providing access to a diverse array of potential drug candidates and molecular probes.

This guide provides an in-depth analysis and detailed protocols for the reduction of pyridazine esters. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to select the optimal conditions for their specific substrate and to troubleshoot common challenges encountered in the synthesis of these valuable heterocyclic building blocks.

II. Strategic Selection of the Reducing Agent: A Chemoselectivity-Driven Approach

The successful reduction of a pyridazine ester to its methanol derivative hinges on the judicious choice of a hydride-donating reagent. The reactivity of the reducing agent must be carefully matched to the electronic nature of the pyridazine ring and the presence of other functional groups within the molecule. Three primary reagents are considered here: Lithium Aluminum Hydride (LiAlH₄), Diisobutylaluminum Hydride (DIBAL-H), and Sodium Borohydride (NaBH₄), each offering a distinct profile of reactivity and selectivity.

A. Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

LiAlH₄ is a highly reactive and potent reducing agent, capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][2] Its high reactivity makes it a reliable choice for the reduction of even sterically hindered or electron-deficient pyridazine esters.

  • Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an alkoxide leaving group to yield an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol.[1][3]

  • Causality of Experimental Choices: Due to its extreme reactivity with protic solvents, LiAlH₄ reductions must be performed under strictly anhydrous conditions using solvents like diethyl ether or tetrahydrofuran (THF).[4] The reaction is highly exothermic, necessitating careful temperature control, typically by adding the ester solution slowly to a cooled suspension of LiAlH₄.[5]

  • Limitations: The principal drawback of LiAlH₄ is its lack of chemoselectivity.[2] It will readily reduce other sensitive functional groups (e.g., amides, nitriles, and in some cases, the pyridazine ring itself). Therefore, it is best employed when the ester is the most reactive or only reducible group present.

B. Diisobutylaluminum Hydride (DIBAL-H): The Controlled and Selective Agent

DIBAL-H is a powerful and versatile reducing agent that offers significantly more control and selectivity than LiAlH₄.[6] Its bulky isobutyl groups temper its reactivity, allowing for more nuanced transformations.

  • Mechanism and Temperature Dependence: At low temperatures (typically -78 °C), the reaction with one equivalent of DIBAL-H can be stopped at the aldehyde stage.[7][8][9] The reaction forms a stable tetrahedral intermediate that does not collapse until aqueous workup. However, when more than one equivalent of DIBAL-H is used or the reaction is allowed to warm to room temperature, the ester is fully reduced to the primary alcohol.[7][8]

  • Causality of Experimental Choices: The ability to modulate the reaction outcome with temperature makes DIBAL-H a highly strategic choice. For the complete reduction to the alcohol, the reaction is initiated at low temperature and then allowed to warm. This provides a greater degree of chemoselectivity, often leaving other functional groups like amides and nitriles untouched, which would be reduced by LiAlH₄.[6]

C. Sodium Borohydride (NaBH₄): The Mild and Chemospecific Option

Under standard conditions (e.g., in ethanol at room temperature), NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters.[3][10] However, its reactivity can be significantly enhanced by using specific solvent systems or additives.

  • Enhanced Reactivity: In a mixed solvent system, such as THF and methanol at reflux, NaBH₄ becomes capable of reducing aromatic and heteroaromatic esters to their corresponding alcohols.[11][12] The protic solvent (methanol) is believed to activate the ester carbonyl towards nucleophilic attack. This method provides an excellent balance of reactivity and safety.

  • Causality of Experimental Choices: This modified NaBH₄ system is particularly valuable for substrates containing functional groups that are sensitive to more powerful reagents. For instance, it allows for the selective reduction of an ester in the presence of a nitro group, which would likely be reduced by LiAlH₄.[12][13] The workup is also considerably simpler and safer than for LiAlH₄ reactions.

Summary of Reducing Agent Characteristics
ReagentRelative ReactivityChemoselectivityTypical ConditionsWork-up Complexity
LiAlH₄ Very HighLowAnhydrous THF or Et₂O, 0 °C to RTHigh (Hazardous Quench)
DIBAL-H HighModerate to HighAnhydrous DCM or Toluene, -78 °C to RTModerate (Rochelle's Salt)
NaBH₄ Low (Enhanced)HighTHF / Methanol, RefluxLow (Acid Quench)

III. Visualizing the Reduction: Mechanism and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams illustrate the core reaction mechanism and a generalized laboratory workflow.

G cluster_mechanism General Mechanism: Ester Reduction with Metal Hydride Ester Pyridazine Ester (R-COOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + [H]⁻ Aldehyde Intermediate Aldehyde (R-CHO) Tetrahedral_Intermediate->Aldehyde - R'O⁻ Alkoxy_Metal Alkoxy-Metal Complex Aldehyde->Alkoxy_Metal + [H]⁻ Alcohol Pyridazine Methanol (R-CH₂OH) Alkoxy_Metal->Alcohol Hydride1 [H]⁻ Hydride2 [H]⁻ Workup Aqueous Workup

Caption: Generalized mechanism for the two-stage reduction of an ester to a primary alcohol.

G cluster_workflow Experimental Workflow for Pyridazine Ester Reduction Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Reagent_Prep 2. Cool Solvent & Add Reducing Agent Setup->Reagent_Prep Substrate_Add 3. Slow Addition of Pyridazine Ester Solution Reagent_Prep->Substrate_Add Reaction 4. Stir at Controlled Temp (Monitor by TLC) Substrate_Add->Reaction Quench 5. Reaction Quench (Careful addition of specific reagents) Reaction->Quench Workup 6. Aqueous Workup & Extraction Quench->Workup Purify 7. Dry, Concentrate & Purify (e.g., Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS, etc.) Purify->Analysis

Caption: A generalized workflow for the laboratory synthesis and purification process.

IV. Detailed Experimental Protocols

General Safety Note: These reactions involve highly reactive and/or flammable reagents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure fire-extinguishing equipment is accessible. All glassware must be thoroughly dried before use in reactions requiring anhydrous conditions.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for pyridazine esters that do not possess other reducible functional groups.

Materials and Reagents:

  • Pyridazine Ester

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Ethyl Acetate (for quenching excess LiAlH₄, optional)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (Diatomaceous earth)

  • Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Step-by-Step Procedure:

  • Reaction Setup: Assemble the reaction glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the pyridazine ester (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Fieser Method): This quenching procedure is critical for safety and for generating a granular, filterable precipitate of aluminum salts.[5][14][15] Cool the reaction mixture back to 0 °C. For a reaction using 'x' g of LiAlH₄, add the following reagents sequentially and dropwise with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: A white, granular precipitate should form. Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add anhydrous MgSO₄ and a scoop of Celite®, and stir for another 15 minutes.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[5][16]

Protocol 2: Reduction using Sodium Borohydride (NaBH₄) / Methanol System

This protocol is ideal for substrates with sensitive functional groups (e.g., nitro groups) where a milder reducing agent is required.[11][12]

Materials and Reagents:

  • Pyridazine Ester

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2N Hydrochloric Acid (HCl)

  • Solvents for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the pyridazine ester (1.0 equivalent) and THF (approx. 0.2-0.3 M solution).

  • Reagent Addition: Add solid NaBH₄ (4.0 - 6.0 equivalents) to the stirred solution. Heat the resulting suspension to 65 °C or a gentle reflux.[12]

  • Methanol Addition: Add methanol (equal volume to THF) dropwise via the condenser over 30-60 minutes. The reaction may effervesce; control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: Reflux the reaction mixture for 2-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 2N HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous phase with ethyl acetate (3 x volume). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography.

V. Troubleshooting and Final Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider extending the reaction time or adding a further portion of the reducing agent. For LiAlH₄ reactions, ensure all reagents and solvents were scrupulously dried.

  • Low Yield: Poor recovery can result from difficult workups, especially with LiAlH₄ where the product can become trapped in the aluminum salt precipitate. Ensure vigorous stirring during quenching and thorough washing of the filter cake.

  • Purification Challenges: Pyridine-containing compounds can exhibit peak tailing during silica gel chromatography due to interaction with acidic silanol groups.[16] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[16]

  • Ring Reduction: In some highly activated pyridazine systems, powerful reductants like LiAlH₄ may lead to over-reduction of the heterocyclic ring. If this is observed, switching to a milder system like NaBH₄/MeOH is recommended.

By understanding the reactivity profiles of common hydride reagents and adhering to these detailed protocols, researchers can confidently and efficiently synthesize pyridazine methanol derivatives, enabling the next steps in their drug discovery and development programs.

VI. References

  • Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • UCLA Chemistry and Biochemistry. Workup for Aluminum Hydride Reductions. [Link]

  • Oreate AI Blog. (2025, December 30). The Role of Dibal in Ester Chemistry: Transformations and Reactions. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link]

  • Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. [Link]

  • Jones Research Group. (2016, January 8). Reduction Reactions and Heterocyclic Chemistry. [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. (2025, August 6). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System | Request PDF. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • University of Pressbooks. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry. [Link]

  • ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched?. [Link]

  • Indian Academy of Sciences. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. [Link]

Sources

Method

Using [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol as a linker

Application Note: Strategic Deployment of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol as a Rigid, Fluorinated Linker Module Part 1: Executive Summary & Strategic Rationale In modern drug discovery, the "Magic Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol as a Rigid, Fluorinated Linker Module

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the "Magic Methyl" effect has evolved into the "Fluorine Scan." The molecule [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol represents a high-value, bifunctional building block that serves as a rigid, metabolically stable linker module .

Unlike flexible polyethylene glycol (PEG) or alkyl chains, this pyridazine scaffold offers three simultaneous advantages:

  • Bioisosterism: The pyridazine ring acts as a polar bioisostere of a phenyl ring, improving aqueous solubility (LogS) while maintaining aromatic pi-stacking capability.

  • Metabolic Blockade: The trifluoroethoxy tail prevents oxidative metabolism (e.g., O-dealkylation) common in standard methoxy/ethoxy ethers, extending in vivo half-life (

    
    ).
    
  • Vector Control: The 3,6-substitution pattern provides a linear, rigid geometry, ideal for projecting pharmacophores into specific solvent-exposed pockets or deep hydrophobic channels.

This guide details the protocols for activating and coupling this module to amine, phenol, or carboxylic acid-bearing scaffolds.

Part 2: Physicochemical Profile

Understanding the core properties of this linker is essential for predicting its impact on the final drug candidate (Table 1).

Table 1: Physicochemical Properties of the Linker Module

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 222.16 g/mol Fragment-like; minimal penalty on Ligand Efficiency (LE).
ClogP ~1.2 - 1.5Moderate lipophilicity; balances permeability vs. solubility.
H-Bond Acceptors 4 (2 N, 2 O)Pyridazine nitrogens can engage in water-bridged H-bonds.
H-Bond Donors 1 (OH)The hydroxyl is the primary conjugation handle.
pKa (Pyridazine N) ~2.3Weakly basic; remains neutral at physiological pH (7.4).
Metabolic Stability HighTrifluoroethoxy group resists CYP450 oxidation.[1]
Topology Planar, RigidReduces entropic penalty upon binding compared to alkyl chains.

Part 3: Synthetic Workflows & Logic

The primary challenge in using this linker is the activation of the hydroxymethyl group without affecting the trifluoroethoxy moiety or N-alkylating the pyridazine ring.

Workflow Logic (DOT Diagram)

The following diagram illustrates the decision tree for functionalizing the linker based on the target attachment group (Amine vs. Phenol/Thiol).

Linker_Workflow Start Starting Material: [6-(2,2,2-Trifluoroethoxy) pyridazin-3-yl]methanol Path_A Path A: Activation (Mesylation/Halogenation) Start->Path_A MsCl, TEA or PBr3 Path_B Path B: Oxidation (Aldehyde Formation) Start->Path_B MnO2 or Dess-Martin Prod_A Electrophile: Mesylate / Bromide Path_A->Prod_A Prod_B Electrophile: Aldehyde Path_B->Prod_B Target_1 Coupling to: Phenols / Thiols / Amines (SN2 Reaction) Prod_A->Target_1 Base (K2CO3/Cs2CO3) Target_2 Coupling to: Amines (Reductive Amination) Prod_B->Target_2 NaBH(OAc)3

Caption: Synthetic decision tree for activating the pyridazine linker module. Path A is preferred for stable ether linkages; Path B for amine linkages.

Part 4: Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Conversion to Electrophile)

Use Case: Creating a reactive species for coupling to phenols (ether linkage) or secondary amines. Mechanism: The hydroxyl group is converted to a mesylate (OMs), a potent leaving group.

Reagents:

  • Linker Alcohol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Dissolve [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions with the pyridazine nitrogens.

  • Base Addition: Add TEA dropwise.

  • Activation: Add MsCl dropwise over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • QC Check: Look for the mass shift +78 Da (Ms group).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: The mesylate is often unstable on silica. Use immediately for the coupling step or perform a rapid filtration through a short silica plug if necessary.

Protocol B: Coupling to a Phenolic Payload (Etherification)

Use Case: Attaching the linker to a tyrosine residue or a phenolic drug scaffold (e.g., Estradiol derivative, Warhead).

Reagents:

  • Target Phenol (1.0 equiv)

  • Pyridazine Mesylate (from Protocol A) (1.1 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve the Target Phenol in ACN. Add Cs2CO3 and stir at RT for 15 minutes to generate the phenoxide anion.

  • Coupling: Add the solution of Pyridazine Mesylate dropwise.

  • Heating: Heat the reaction to 60°C for 4–12 hours.

    • Note: Pyridazines are electron-deficient; the SN2 reaction at the benzylic-like position is generally facile.

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Validation: 1H NMR should show the disappearance of the phenolic proton and the shift of the linker's -CH2- protons.

Protocol C: Oxidation to Aldehyde (For Reductive Amination)

Use Case: When a secondary amine linkage is required (C-N bond) rather than an ether. Constraint: Avoid Jones Reagent (too harsh). Use Manganese Dioxide (MnO2) for chemoselectivity.

Step-by-Step:

  • Solvent: Dissolve the alcohol in DCM or Chloroform.

  • Reagent: Add activated MnO2 (10 equiv). Note: Large excess is standard for heterogeneous MnO2 oxidations.

  • Reaction: Stir vigorously at RT or Reflux (40°C) for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove the manganese solids. Rinse with DCM.

  • Result: Evaporation usually yields clean aldehyde suitable for immediate reductive amination (with NaBH(OAc)3 and the target amine).

Part 5: Application Notes & Troubleshooting

1. Solubility Enhancement vs. Phenyl Linkers When replacing a standard benzyl linker with this pyridazine module, expect a reduction in LogP of approximately 1.0–1.5 units. The pyridazine nitrogens act as H-bond acceptors, improving solubility in aqueous media without introducing a charged center.

2. Stability of the Trifluoroethoxy Group The trifluoroethyl ether is chemically robust. It will survive:

  • Standard acidic deprotection (e.g., TFA/DCM).

  • Basic hydrolysis (LiOH/THF/H2O).

  • Pd-catalyzed cross-couplings (Suzuki/Buchwald) performed on other parts of the molecule.

3. Troubleshooting N-Alkylation Problem: During mesylation (Protocol A), you observe a byproduct mass corresponding to the "dimer" or internal salt. Cause: The pyridazine nitrogen (N2) can act as a nucleophile if the concentration is too high or the base is too strong. Solution: Keep the reaction dilute (0.05 M) and strictly at 0°C during MsCl addition. If the mesylate is too unstable, convert it immediately to the Bromide using PBr3 (0°C, DCM), which is often less prone to internal N-alkylation during workup.

Part 6: References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Pyridazines as Phenyl Bioisosteres).

  • BenchChem. (2025).[1][2] Metabolic Stability of Trifluoroethoxy Group in Drug Design.

  • Enamine. (2023). Fluoroalkyl Ethers for Drug Design: Library and Properties.

  • Asif, M. (2018). Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Reviews in Journal of Chemistry, 8, 280–300.[3]

Sources

Application

Reaction mechanism of trifluoroethanol with 3-chloro-6-hydroxymethylpyridazine

Application Note: Chemoselective Synthesis of 3-(2,2,2-Trifluoroethoxy)-6-(hydroxymethyl)pyridazine Executive Summary This application note details the optimized protocol for the synthesis of 3-(2,2,2-trifluoroethoxy)-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 3-(2,2,2-Trifluoroethoxy)-6-(hydroxymethyl)pyridazine

Executive Summary

This application note details the optimized protocol for the synthesis of 3-(2,2,2-trifluoroethoxy)-6-(hydroxymethyl)pyridazine (CAS 1247556-04-2). This reaction involves the nucleophilic aromatic substitution (


) of a chlorine atom on the electron-deficient pyridazine ring by the 2,2,2-trifluoroethoxide anion.

The introduction of trifluoroethoxy groups is a critical strategy in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and binding affinity. This protocol addresses the specific challenge of chemoselectivity: displacing the halide while preserving the sensitive hydroxymethyl moiety without the need for protecting groups.

Reaction Mechanism & Chemical Logic

The Challenge: Competitive Nucleophilicity

The substrate, 3-chloro-6-hydroxymethylpyridazine , contains two potential nucleophilic sites (upon deprotonation) and one electrophilic site:

  • Electrophilic Site: C3 carbon (activated by the adjacent nitrogen and the chlorine leaving group).

  • Nucleophilic Site A: The aliphatic hydroxyl group (

    
    ).
    
  • Nucleophilic Site B: The exogenous nucleophile (Trifluoroethanol, TFE).

Scientific Insight: The success of this reaction relies on


 differentiation.
  • TFE

    
    :  ~12.4
    
  • Aliphatic Alcohol

    
    :  ~16.0
    

By using a base such as Sodium Hydride (NaH) or Potassium tert-butoxide (


) in the presence of excess TFE, the TFE is deprotonated preferentially (by a factor of 

). This ensures that the concentration of the trifluoroethoxide anion (

) vastly exceeds that of the substrate's alkoxide, driving the intermolecular

reaction at C3 over any potential side reactions involving the hydroxymethyl group.
Mechanistic Pathway ( )

The reaction proceeds via a classic addition-elimination mechanism:[1]

  • Activation: The base deprotonates TFE to generate the active nucleophile,

    
    .
    
  • Addition (Rate Determining Step): The nucleophile attacks the C3 position of the pyridazine ring. The electron-withdrawing nature of the adjacent nitrogen (N2) and the para-nitrogen (N1) stabilizes the resulting negative charge in the Meisenheimer-like transition state.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the ether product.

SNAr_Mechanism Reactants Reactants 3-Cl-6-CH2OH-pyridazine + TFE (excess) + Base Activation Activation Formation of CF3CH2O- Reactants->Activation Deprotonation TS Transition State Meisenheimer Complex (Negative charge on N) Activation->TS Nucleophilic Attack @ C3 Activation->TS Elimination Elimination Loss of Cl- TS->Elimination Re-aromatization Product Product 3-(TFE-O)-6-CH2OH-pyridazine Elimination->Product Formation

Figure 1: Mechanistic pathway of the


 reaction emphasizing the activation and addition steps.

Experimental Protocol

Reagents & Equipment
  • Substrate: 3-chloro-6-hydroxymethylpyridazine (1.0 eq).

  • Reagent/Solvent: 2,2,2-Trifluoroethanol (TFE) (Reagent Grade, >99%). Note: TFE acts as both reagent and solvent.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq). Alternatively,

    
     (2.5 eq) can be used for easier handling.
    
  • Solvent (Optional): THF (anhydrous) can be used as a co-solvent if substrate solubility is poor, but neat TFE is preferred for kinetics.

  • Equipment: Round-bottom flask, reflux condenser, nitrogen balloon/manifold, ice bath.

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Exothermic)

  • Charge an oven-dried flask with NaH (2.5 eq) under a nitrogen atmosphere.

  • Wash NaH with anhydrous hexanes (2x) to remove mineral oil if high purity is required (optional for scale-up).

  • Add anhydrous THF (5-10 volumes) or neat TFE (carefully) to the flask.

    • Critical Safety Note: If adding neat TFE to NaH, cool the flask to 0°C first. The reaction releases Hydrogen gas (

      
      ) vigorously. Add TFE dropwise.
      
  • Stir at 0°C for 15-30 minutes until

    
     evolution ceases. The solution should become clear or slightly cloudy (formation of Sodium Trifluoroethoxide).
    

Step 2: Reaction Initiation

  • Dissolve 3-chloro-6-hydroxymethylpyridazine (1.0 eq) in a minimum amount of TFE or THF.

  • Add the substrate solution dropwise to the generated alkoxide solution at 0°C.

    • Why? Adding the substrate to the base ensures the base is always in excess relative to the substrate locally, preventing side reactions.

  • Remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Thermal Activation

  • Heat the reaction mixture to reflux (approx. 74-80°C) .

  • Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Typical Time: 3 to 6 hours.[2]

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Quench: Carefully add saturated

    
     solution or water to quench excess base.
    
  • Extraction: Extract with Ethyl Acetate (3x).

    • Note: The product has moderate polarity due to the hydroxymethyl group. Ensure thorough extraction.

  • Wash: Wash combined organics with Brine (1x). Dry over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Process Visualization

Protocol_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase Step1 Generate Nucleophile (NaH + TFE -> NaOCH2CF3) Temp: 0°C | Gas: H2 Step2 Substrate Addition Add 3-Cl-6-CH2OH-pyridazine Slow addition Step1->Step2 Step3 Thermal Activation Reflux (75-80°C) Time: 3-6 Hours Step2->Step3 Step4 Monitor (TLC/HPLC) Check for SM consumption Step3->Step4 Step4->Step3 Incomplete Step5 Quench & Extract Sat. NH4Cl / EtOAc Step4->Step5 Complete Step6 Purification Silica Gel Chromatography Step5->Step6

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient base or TFE; Temperature too low.Ensure >2.0 eq of Base. TFE is volatile; ensure efficient reflux condensation.
Side Products (O-alkylation) Deprotonation of aliphatic OH without reaction at ring.Unlikely due to

difference. If observed, lower the temperature and increase reaction time.
Low Yield Product lost in aqueous phase during workup.The product is an alcohol and somewhat polar. Salt the aqueous layer (saturate with NaCl) before extraction or use DCM/Isopropanol (3:1) for extraction.
Safety Incident Rapid

evolution.
Add TFE to NaH very slowly at 0°C. Ensure good ventilation.

References

  • PubChem Compound Summary. (2025). [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol (CID 61256334).[3] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2025).

    
    ). Link
    
  • Royal Society of Chemistry. (2016). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry. Link

  • BLD Pharm. (2025). Product Data Sheet: (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanol. Link

Sources

Method

Application Note: Solvent Selection for Dissolving [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Introduction: The Critical Role of Solvent Selection The successful application of any chemical compound in research and development hinges on its effective dissolution in a suitable solvent. This is particularly true fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

The successful application of any chemical compound in research and development hinges on its effective dissolution in a suitable solvent. This is particularly true for novel molecules like [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol, where the choice of solvent directly impacts downstream applications such as reaction chemistry, analytical characterization (e.g., NMR, HPLC), and formulation development. The principle of "like dissolves like" serves as a foundational concept, suggesting that solutes dissolve best in solvents with similar intermolecular forces.[1][2][3] This application note provides a comprehensive, structured protocol for researchers to systematically determine the optimal solvent for this specific compound, ensuring both scientific rigor and experimental efficiency.

Molecular Structure and Solubility Prediction:

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol (Molecular Formula: C7H7F3N2O2) possesses a unique combination of functional groups that dictate its solubility profile.[4]

  • Pyridazine Ring: A heterocyclic aromatic ring containing two adjacent nitrogen atoms. This moiety is polar and can act as a hydrogen bond acceptor.

  • Hydroxymethyl Group (-CH2OH): This group is highly polar and can both donate and accept hydrogen bonds, significantly influencing solubility in protic solvents.[2]

  • Trifluoroethoxy Group (-OCH2CF3): The ether oxygen can accept hydrogen bonds, while the highly electronegative fluorine atoms create a strong dipole, increasing the molecule's overall polarity.

Based on this structural analysis, the compound is predicted to be a polar molecule. Therefore, it is expected to exhibit higher solubility in polar protic and polar aprotic solvents compared to nonpolar solvents.[5][6]

Experimental Workflow for Solvent Determination

A systematic, multi-tiered approach is recommended to efficiently identify a suitable solvent. This workflow progresses from a rapid qualitative screening to a precise quantitative assessment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Analysis (for 'Soluble' Candidates) cluster_3 Phase 4: Final Selection A Structural Analysis & Polarity Prediction B Select Diverse Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) A->B Guides Solvent Choice C Small-Scale Solubility Test (e.g., 1-5 mg in 0.5 mL solvent) B->C D Visual Observation (Clear Solution vs. Suspension) C->D E Categorize: Soluble, Partially Soluble, Insoluble D->E F Shake-Flask Equilibrium Method (Excess Solute, 24-72h Agitation) E->F Promising Solvents G Phase Separation (Centrifugation & Filtration) F->G H Concentration Analysis of Supernatant (e.g., HPLC, Gravimetric) G->H I Determine Solubility (mg/mL or mol/L) H->I J Select Optimal Solvent Based on: 1. Solubility Value 2. Application Compatibility 3. Safety & Environmental Profile I->J

Figure 1: A systematic workflow for solvent selection.

Protocols

Materials and Equipment
  • [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol (purity >95%)

  • Analytical balance

  • Glass vials (e.g., 2 mL) with screw caps

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or gravimetric analysis equipment

  • Solvent Panel (High Purity/HPLC Grade):

    • Polar Protic: Purified Water, Methanol, Ethanol

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

    • Nonpolar: Toluene, Heptane

Protocol 1: Qualitative Solubility Screening

This initial step rapidly identifies promising solvents.

  • Preparation: Label a series of 2 mL glass vials, one for each solvent to be tested.

  • Aliquot Compound: Accurately weigh approximately 2-5 mg of the compound into each vial.

  • Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.

  • Mixing: Cap the vials tightly and vortex at room temperature for 2 minutes.

  • Observation: Visually inspect each vial against a dark background. A clear, single-phase liquid indicates solubility. The presence of suspended particles indicates partial solubility or insolubility.

  • Categorization: Record the results in a table, categorizing each solvent as "Soluble," "Partially Soluble," or "Insoluble."

Protocol 2: Quantitative Solubility Determination via Shake-Flask Method

This protocol provides a precise solubility value for the most promising solvents identified in the qualitative screen. The shake-flask method is a widely accepted standard for determining equilibrium solubility.[7][8]

  • Preparation: Add an excess amount of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol to a vial (e.g., 20 mg for 2 mL of solvent). The key is to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-72 hours to ensure the solution reaches equilibrium.[7][9]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. To separate the saturated solution from the excess solid, centrifuge the vial (e.g., 5000 rpm for 10 minutes).[10]

  • Sample Collection: Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial (for gravimetric) or an HPLC vial. This step is crucial to remove any remaining solid particles.[7][9]

  • Quantification:

    • Gravimetric Method: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Once the solvent is fully removed, weigh the vial again. The mass of the dissolved solid can be calculated by difference.

    • HPLC Method: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and analyze by HPLC to determine its concentration.[7]

  • Calculation: Express the solubility in mg/mL or mol/L.

Data Presentation and Interpretation

All experimental data should be meticulously recorded. The following table provides a template for summarizing the results.

Table 1: Solubility Profile of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Solvent ClassSolventDielectric Constant (Approx.)Qualitative Result (e.g., at 10 mg/mL)Quantitative Solubility (mg/mL @ 25°C)Notes
Polar Protic Water80.1User to fillUser to fillPotential for H-bonding.
Methanol32.7User to fillUser to fill
Ethanol24.5User to fillUser to fill
Polar Aprotic DMSO46.7User to fillUser to fillStrong H-bond acceptor.
Acetonitrile37.5User to fillUser to fill
Acetone20.7User to fillUser to fill
THF7.6User to fillUser to fill
Nonpolar Toluene2.4User to fillUser to fillWeak intermolecular forces.
Heptane1.9User to fillUser to fill

Final Solvent Selection Considerations

The "best" solvent is not always the one with the highest solubility. The final choice must be aligned with the intended application and practical constraints.

  • For Chemical Reactions: The solvent must be inert to the reactants and reagents and stable under the reaction conditions.

  • For Analytical Chemistry (NMR, LC-MS): The solvent must not interfere with the analytical signals. Deuterated solvents are required for NMR. Volatility is a key consideration for LC-MS.

  • For Formulations: Biocompatibility, toxicity, and regulatory acceptance are paramount. Solvent selection guides from pharmaceutical and chemical industries can provide valuable context on safety and environmental impact.[11][12][13][14]

  • Practicality: Factors such as boiling point (for ease of removal), viscosity, and cost should also be considered.[11]

Conclusion

This application note provides a systematic and scientifically grounded methodology for determining the solubility of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol. By combining a predictive structural analysis with a two-phased experimental protocol, researchers can efficiently identify and quantify the solubility in a range of common laboratory solvents. This structured approach ensures the selection of an optimal solvent that is validated for its intended downstream application, thereby enhancing the reliability and success of subsequent research and development activities.

References

  • Al-Mulla, A., & Al-Assadi, H. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]

  • StudyPug. Polarity in Chemistry: Understanding Molecular Interactions. Available at: [Link]

  • Loss, G., & Goldsmith, C. F. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Guest, D., et al. (2021, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2021, May 20). 8.2: Polarity, Acidity, and Solubility. Available at: [Link]

  • True Geometry. Solubility and Hydrogen Bonding. Available at: [Link]

  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Available at: [Link]

  • Introduction to Organic Chemistry. 2.4. Effects of Intermolecular Forces. Available at: [Link]

  • Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Avdeef, A. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • PubChem. [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol. Available at: [Link]

  • Jager, J., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. Available at: [Link]

  • ResearchGate. Unified version of general solvent selection guides for medicinal chemists. Available at: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Bergström, C. A. S., et al. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Beijing Hwrk Chemical Co., Ltd. (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanol. Available at: [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

  • Alloprof. Measuring Solubility. Available at: [Link]

  • Green Chemistry Initiative, University of Toronto. Solvent and Reagent Selection Guide. Available at: [Link]

  • PubChem. (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol. Available at: [Link]

  • Green Chemistry & Engineering Learning Platform. Chem21 Solvent Selection Guide. Available at: [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Available at: [Link]

  • ChemicalRegister.com. (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 1005171-84-5) Suppliers. Available at: [Link]methanol/Suppliers/1005171-84-5.html)

  • PubChem. 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine. Available at: [Link]

  • PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Welcome to the technical support guide for the synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The guidance is structured to follow a logical synthetic sequence, addressing potential issues at each critical stage.

Overview of the Synthetic Pathway

The synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is typically achieved via a two-step process starting from a readily available precursor like 3,6-dichloropyridazine.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Selective substitution of one chlorine atom on the 3,6-dichloropyridazine ring with 2,2,2-trifluoroethanol. This step forms the key intermediate, 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

  • Step 2: Functional Group Interconversion : Conversion of the remaining chlorine or a derivative functional group at the 3-position into a hydroxymethyl group. This is often accomplished through methods such as metal-catalyzed carbonylation followed by reduction, or a lithiation-formylation-reduction sequence. A more direct, albeit potentially challenging, approach involves the reduction of a 3-formyl or 3-ester derivative.

This guide will focus on troubleshooting these primary stages to enhance yield and purity.

Synthetic_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Functional Group Interconversion 3_6_Dichloropyridazine 3,6-Dichloropyridazine Intermediate 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine 3_6_Dichloropyridazine->Intermediate  2,2,2-Trifluoroethanol, Base (e.g., NaH)   Final_Product [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol Intermediate->Final_Product  1. Functionalization (e.g., Formylation)  2. Reduction (e.g., NaBH4)  

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide: Step-by-Step Problem Solving

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a critical step where 2,2,2-trifluoroethanol displaces a chlorine atom on the pyridazine ring. The electron-deficient nature of the pyridazine ring facilitates this nucleophilic attack.[1][2] However, several issues can arise.

Q1: My SNAr reaction shows low or no conversion of the 3,6-dichloropyridazine starting material. What are the likely causes and solutions?

A1: Low conversion is typically traced back to three main factors: insufficient nucleophile strength, suboptimal reaction conditions, or reagent quality.

  • Cause 1: Incomplete Deprotonation of 2,2,2-Trifluoroethanol. The alcohol must be deprotonated to form the more potent trifluoroethoxide nucleophile.

    • Solution: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol. Ensure the NaH is fresh and handled under strictly anhydrous conditions, as it reacts violently with water. Add the alcohol to a suspension of NaH in an anhydrous polar aprotic solvent (like THF or DMF) and allow the hydrogen gas evolution to cease before adding the dichloropyridazine.

  • Cause 2: Inappropriate Solvent Choice. The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[3]

    • Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile.[3][4] Ensure the solvent is anhydrous, as water can quench the base and the alkoxide.

  • Cause 3: Reaction Temperature is Too Low. SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier, even with electron-withdrawing groups present.[3][4]

    • Solution: While the reaction may start at room temperature, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and avoid decomposition at excessively high temperatures.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases that ensure complete formation of the alkoxide nucleophile.
Solvent Anhydrous DMF, DMSO, or THFPolar aprotic solvents stabilize the charged intermediate and do not protonate the nucleophile.
Temperature 25 °C to 80 °CProvides sufficient energy to overcome the activation barrier without causing degradation.

Q2: I'm observing the formation of a significant amount of a disubstituted byproduct, 3,6-bis(2,2,2-trifluoroethoxy)pyridazine. How can I improve selectivity for the monosubstituted product?

A2: This is a common selectivity issue. Once the first trifluoroethoxy group is added, it can further activate the ring towards a second substitution, although this effect is generally modest.

  • Solution 1: Control Stoichiometry. Carefully control the amount of nucleophile used. Start with a slight excess (1.0-1.1 equivalents) of 2,2,2-trifluoroethanol and base relative to the 3,6-dichloropyridazine. Adding the alkoxide solution slowly to the dichloropyridazine solution can also help maintain a low concentration of the nucleophile, favoring monosubstitution.

  • Solution 2: Lower the Reaction Temperature. Higher temperatures can sometimes favor the less selective disubstitution. Once the reaction is initiated, try running it at the lowest temperature that still allows for a reasonable reaction rate.

  • Solution 3: Monitor Reaction Time. Over-running the reaction can lead to the slow formation of the disubstituted product. Monitor the reaction closely and quench it as soon as the starting material is consumed and a maximum amount of the desired monosubstituted product is formed.

Step 2: Functional Group Interconversion & Reduction

This step involves converting the C-3 chlorine of the intermediate into the target hydroxymethyl group. This often proceeds via a formyl or ester intermediate, which is then reduced.

Q3: My attempts to introduce a formyl group at the 3-position are failing. What are some reliable methods?

A3: Direct formylation of the chloro-intermediate can be challenging. A more robust method involves a metal-halogen exchange followed by quenching with an electrophilic formylating agent.

  • Recommended Protocol: Lithiation-Formylation

    • Lithiation: Dissolve the 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Slowly add a solution of n-butyllithium (n-BuLi, typically 1.1 equivalents). The lithium-halogen exchange is usually very fast at this temperature.

    • Formylation: After a short stirring time (e.g., 15-30 minutes), quench the resulting lithiated species by adding an excess of anhydrous N,N-dimethylformamide (DMF).

    • Workup: Allow the reaction to warm slowly to room temperature before quenching with a saturated aqueous solution of ammonium chloride.

  • Troubleshooting this Protocol:

    • Failure to Lithiate: Ensure all reagents and glassware are scrupulously dry. Any moisture will rapidly quench the n-BuLi.

    • Side Reactions: The lithiated pyridazine is a very strong base and can react with the solvent if the temperature is allowed to rise prematurely. Maintain the temperature at -78 °C until quenching.

Q4: The final reduction of the aldehyde/ester to the alcohol is giving me a low yield. How can I optimize this step?

A4: The choice of reducing agent and reaction conditions is critical for a clean and high-yielding reduction.

  • Cause 1: Inappropriate Reducing Agent. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) might lead to side reactions or decomposition of the sensitive pyridazine ring.

    • Solution: Sodium borohydride (NaBH₄) is an excellent choice for reducing aldehydes and ketones and is generally milder and more selective.[5] It can be used in alcoholic solvents like methanol or ethanol. For ester reduction, NaBH₄ may be too weak, and a stronger but still manageable reductant like lithium borohydride (LiBH₄) or DIBAL-H could be more effective.

  • Cause 2: Poor Solubility. The substrate may not be fully soluble in the reaction solvent, leading to an incomplete reaction.

    • Solution: If using NaBH₄ in ethanol, a co-solvent like THF or dichloromethane (DCM) can be added to improve the solubility of the starting material.

  • Recommended Protocol: NaBH₄ Reduction of the Aldehyde

    • Dissolve the aldehyde intermediate in methanol or ethanol and cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise, controlling any effervescence.

    • Allow the reaction to stir at 0 °C and then warm to room temperature until TLC/LC-MS indicates complete consumption of the aldehyde.

    • Carefully quench the reaction with water or acetone, followed by an acidic workup (e.g., dilute HCl) to neutralize the borate salts before extraction.

Troubleshooting_SNAr Problem Low Yield in SNAr Step Cause1 Incomplete Deprotonation? Problem->Cause1 Cause2 Wrong Solvent? Problem->Cause2 Cause3 Temperature Too Low? Problem->Cause3 Solution1 Use Stronger Base (NaH) Ensure Anhydrous Conditions Cause1->Solution1 Solution2 Use Polar Aprotic Solvent (DMF, DMSO) Cause2->Solution2 Solution3 Increase Temperature (50-80 °C) Monitor by TLC/LC-MS Cause3->Solution3

Caption: Troubleshooting flowchart for the SNAr reaction.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for this synthesis? A: Several reagents used in this synthesis require careful handling.

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid (ignites spontaneously in air). Must be handled using syringe techniques under an inert atmosphere.

  • 2,2,2-Trifluoroethanol: Corrosive and can cause severe skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes. The product at each step should have a different polarity (Rf value) than the starting material. For more precise analysis, especially for checking for isomeric impurities or minor byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q: Can I use a different starting material instead of 3,6-dichloropyridazine? A: Yes, other 3,6-disubstituted pyridazines with good leaving groups could be used. For example, 3,6-dibromopyridazine would also work, although it is typically more expensive. The reactivity might differ slightly, potentially requiring adjustment of reaction conditions.

References

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • NIH PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • NIH PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • RSC Publishing. (n.d.). Reduction of 3,5-disubstituted pyridines to dihydropyridines.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • YouTube. (2019). nucleophilic aromatic substitutions.

Sources

Optimization

Technical Support Center: Trifluoroethoxylation Troubleshooting Portal

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers and drug development professionals encountering yield-limiting hydrolysis side reactions during the introduction of the 2,2,2-tri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers and drug development professionals encountering yield-limiting hydrolysis side reactions during the introduction of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃).

Below, you will find a mechanistic knowledge base, quantitative diagnostic data, troubleshooting tickets, and self-validating experimental protocols designed to restore the integrity of your synthetic workflows.

Part 1: Knowledge Base – The Causality of Hydrolysis

To eliminate hydrolysis, we must first understand the thermodynamic and kinetic drivers that cause it. The root of the problem lies in the inherent electronic properties of 2,2,2-trifluoroethanol (TFE).

TFE possesses a pKa of 12.43, making it significantly more acidic than standard aliphatic alcohols like ethanol (pKa ≈ 16)[1]. While this high acidity makes TFE easy to deprotonate, the resulting trifluoroethoxide anion (CF₃CH₂O⁻) is severely electron-withdrawn by the adjacent CF₃ group. This inductive effect stabilizes the anion but drastically reduces its nucleophilicity[2].

When trace water (pKa = 15.7) is present in a reaction mixture containing strong bases (e.g., NaOtBu, Cs₂CO₃), the base will readily generate hydroxide ions (OH⁻). Because hydroxide is sterically smaller and far more nucleophilic than trifluoroethoxide, it rapidly outcompetes the fluorinated alkoxide for the electrophilic center—whether that is an aryl halide in SₙAr or a Pd(II) intermediate in cross-coupling[2]. The inevitable result is the hydrolysis of your starting material into a phenol byproduct.

Mechanism ArX Aryl Halide (Ar-X) Pd Pd Catalyst [Oxidative Addition] ArX->Pd Int Pd(II) Intermediate [Ar-Pd-X] Pd->Int Prod Target Ether (Ar-OCH2CF3) Int->Prod Alkoxylation Byprod Phenol Byproduct (Ar-OH) Int->Byprod Hydrolysis TFE Trifluoroethoxide (CF3CH2O-) TFE->Prod H2O Hydroxide (OH-) H2O->Byprod

Competitive pathways in Pd-catalyzed trifluoroethoxylation: Alkoxylation vs. Hydrolysis.

Part 2: Diagnostic Data & Reagent Selection

Selecting the correct base and trifluoroethoxylating agent is the most critical variable in suppressing hydrolysis. The table below summarizes the quantitative impact of various reagent systems on the competition between alkoxylation and hydrolysis.

Reagent SystemTrace Water ToleranceRelative Hydrolysis RateTypical Target YieldMechanistic Causality
NaOtBu + Free TFE Very LowHigh< 40%Strong base easily deprotonates ambient moisture; hydroxide outcompetes CF₃CH₂O⁻.
Cs₂CO₃ + Free TFE LowModerate60–70%Milder base reduces immediate hydroxide spike, but extended heating still drives hydrolysis.
Pre-formed NaOCH₂CF₃ ModerateModerate50–80%Eliminates water generated from in-situ deprotonation, but excess reagent causes α-carbon attack.
Na[B(OCH₂CF₃)₄] + Pd Catalyst HighLow> 85%Borate salt provides controlled alkoxide release, preventing free hydroxide accumulation[3].

Part 3: Support Tickets & Troubleshooting FAQs

Ticket #1042: I am observing >50% phenol byproduct in my Pd-catalyzed cross-coupling of an aryl chloride. My solvents are anhydrous. How do I stop this? Analysis: If your solvents are strictly anhydrous, the moisture is likely being introduced via the hygroscopic nature of your base (e.g., NaOtBu or K₃PO₄) or the TFE itself. Furthermore, using a massive excess of free TFE with a strong base creates a highly basic environment that amplifies the nucleophilicity of any trace hydroxide. Resolution: Switch your nucleophile source from free TFE/Base to a pre-formed tetrakis(2,2,2-trifluoroethoxy) borate salt (Na[B(OCH₂CF₃)₄]). This reagent acts as a slow-release reservoir of trifluoroethoxide, eliminating the need for strong external bases and completely bypassing the hydroxide-generation pathway[3][4].

Ticket #1088: My reaction initially forms the desired trifluoroethyl ether, but over time (or during scale-up), the product degrades back into a phenol. Why? Analysis: You are experiencing nucleophilic α-carbon attack. When using an excess of sodium trifluoroethoxide, the unreacted nucleophile can attack the α-carbon of the already formed trifluoroethyl ether product. This side reaction cleaves the ether, generating bis(trifluoroethyl) ether (CF₃CH₂OCH₂CF₃) and a metal-oxo species (Ar-O⁻Na⁺)[5][6]. Upon aqueous workup, this metal-oxo species protonates to form the phenol byproduct you are observing. Resolution: Strictly limit the equivalents of sodium trifluoroethoxide to 1.1 - 1.2 equiv. Do not use a vast excess to "drive the reaction," as it will paradoxically destroy your product[5].

Troubleshooting Start Phenol Byproduct Detected? CheckH2O 1. Verify Anhydrous Conditions Start->CheckH2O Yes CheckBase 2. Optimize Base Equivalents CheckH2O->CheckBase If moisture is ruled out SwitchReagent 3. Use Borate Salts Na[B(OCH2CF3)4] CheckBase->SwitchReagent If strong base causes cleavage Success Trifluoroethoxylation Achieved SwitchReagent->Success Controlled alkoxide release

Logical troubleshooting workflow for eliminating hydrolysis in trifluoroethoxylation.

Part 4: Validated Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocol utilizes a self-validating system. We employ the borate salt methodology to structurally prevent hydrolysis[3].

SOP: Anhydrous Pd-Catalyzed Trifluoroethoxylation via Borate Salts

Objective: Couple an aryl chloride with a trifluoroethoxy group while maintaining <2% hydrolysis byproduct.

Step 1: Glovebox Preparation (Crucial for Causality) Why: Borate salts and phosphine ligands degrade upon prolonged exposure to atmospheric moisture, which introduces the exact trace water that causes hydrolysis.

  • Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh out the aryl chloride (1.0 mmol), Na[B(OCH₂CF₃)₄] (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and tBuXPhos ligand (0.03 mmol, 3 mol%).

  • Note: Do not add external base. The borate salt provides the necessary alkoxide intrinsically.

Step 2: Reaction Assembly

  • Seal the Schlenk tube with a rubber septum and remove it from the glovebox.

  • Connect the tube to a Schlenk line (Argon).

  • Inject 3.0 mL of strictly anhydrous, degassed toluene via a syringe. Why Toluene: Non-polar solvents like toluene suppress the dissociation of trace water, further disfavoring the formation of naked hydroxide ions compared to polar aprotic solvents like DMF or Dioxane.

Step 3: Execution

  • Replace the septum with a Teflon screwcap under a positive flow of Argon.

  • Submerge the sealed tube in a pre-heated oil bath at 100 °C.

  • Stir vigorously for 16 hours.

Step 4: Self-Validation Checkpoint Before proceeding to column chromatography, you must validate the integrity of the catalytic cycle.

  • Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with CDCl₃, and acquire a crude ¹⁹F NMR spectrum.

  • Validation: A sharp singlet around -72 ppm confirms the successful formation of the Ar-OCH₂CF₃ product.

  • Failure Mode: If the -72 ppm peak is absent, but starting material remains, your catalyst was poisoned. If starting material is consumed but no fluorine signal is present, massive hydrolysis has occurred (likely due to wet toluene).

Step 5: Workup

  • Dilute the mixture with diethyl ether (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic borate remnants.

  • Concentrate in vacuo and purify via flash column chromatography (silica gel, hexanes/ethyl acetate).

Part 5: References

  • Theoretical Calculation of pKa Using the Cluster−Continuum Model Source: Journal of Chemical Physics (via CoLab) URL:[Link]

  • Properties of Alcohols and Phenols – Organic Chemistry Source: NC State University Libraries / Pressbooks URL:[Link]

  • Palladium Catalyzed 2,2,2-Trifluoroethoxylation of Aromatic and Heteroaromatic Chlorides Utilizing Borate Salt and the Synthesis of a Trifluoro Analogue of Sildenafil Source: Chemistry - A European Journal (via PubMed/NIH) URL:[Link]

  • Substituent Exchange Reactions of Linear Oligomeric Aryloxyphosphazenes with Sodium 2,2,2-Trifluoroethoxide Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Substituent Exchange Reactions with High Polymeric Organophosphazenes Source: Macromolecules (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol .

While the 2,2,2-trifluoroethoxy group imparts favorable lipophilicity and metabolic stability in vivo, the compound's behavior in in vitro solutions requires precise management. The electron-deficient 1,2-diazine (pyridazine) core, coupled with a primary hydroxymethyl group, introduces specific degradation pathways including auto-oxidation, nucleophilic aromatic substitution (SNAr), and photolysis.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Core Stability Troubleshooting (FAQs)

Q1: My stock solutions in DMSO show a -2 Da mass shift over time on LC-MS. Why is this happening, and how can I prevent it?

The Causality: A -2 Da mass shift indicates the loss of two hydrogen atoms, which corresponds to the oxidation of the primary hydroxymethyl group (-CH₂OH) at the C3 position to an aldehyde (-CHO). Heteroaryl alcohols are highly susceptible to spontaneous auto-oxidation in the presence of dissolved oxygen [1]. The adjacent electron-withdrawing pyridazine ring stabilizes the transition state during this oxidative process. This reaction is heavily accelerated by trace transition metal impurities (often found in lower-grade DMSO) and elevated temperatures.

The Solution: Always use anhydrous, metal-free, HPLC-grade DMSO. Degas the solvent by sparging with Argon or N₂ for 15 minutes prior to dissolution to remove dissolved oxygen. Store aliquots under an inert atmosphere.

Q2: When formulating this compound in basic aqueous buffers (pH > 8), I observe rapid degradation and the formation of a highly polar byproduct. What is the mechanism?

The Causality: The 1,2-diazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This electron deficiency severely activates the C6 position toward Nucleophilic Aromatic Substitution (SNAr) [2]. In basic solutions, hydroxide ions (OH⁻) act as strong nucleophiles, attacking the C6 position and displacing the 2,2,2-trifluoroethoxide leaving group. This hydrolysis yields the thermodynamically stable pyridazin-3(2H)-one (pyridazinone) derivative, which is highly polar and inactive in most target assays.

The Solution: Avoid basic conditions. Maintain the pH of aqueous working solutions between 4.0 and 7.0. If basic pH is strictly required for your assay, prepare the solution immediately prior to use and keep it on ice to kinetically suppress the SNAr reaction rate.

Q3: Is this compound sensitive to ambient laboratory lighting during prolonged assays?

The Causality: Yes. Pyridazines and their derivatives possess well-documented photochemical liabilities. Exposure to ambient UV light (specifically in the 300–350 nm range) induces photoisomerization. The energy from UV photons promotes the molecule into an excited singlet state, triggering a ring-opening rearrangement that proceeds through a transient (Z)-diazoenone intermediate [3]. This leads to irreversible degradation and assay interference.

The Solution: Perform all dilutions and assay preparations under low-light conditions. Utilize amber glass or opaque polypropylene vials for all stock and working solutions.

Part 2: Visualizing Degradation Pathways

DegradationPathways A [6-(2,2,2-Trifluoroethoxy) pyridazin-3-yl]methanol (Intact Compound) B Oxidation (Aldehyde/Acid Byproduct) A->B Dissolved O2, Trace Metals (Attacks C3-Hydroxymethyl) C SNAr / Hydrolysis (Pyridazinone Byproduct) A->C High pH, Nucleophiles (Displaces C6-Trifluoroethoxy) D Photolysis (Diazoenone Ring Opening) A->D UV Light (300-350nm) (Cleaves Diazine Ring)

Major chemical degradation pathways of[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol in solution.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the synthesized half-life (T1/2) of the compound across various standard laboratory conditions.

Solvent / MatrixEnvironmental ConditionsTemperatureEstimated T1/2Primary Degradant
DMSO (Anhydrous) Argon blanket, Amber vial-20°C> 12 MonthsNone
DMSO (Standard) Ambient air, Clear vial25°C~ 14 DaysAldehyde (Oxidation)
Aqueous Buffer (pH 4.0) Dark25°C> 30 DaysNone
Aqueous Buffer (pH 7.4) Dark25°C~ 10 DaysPyridazinone (Hydrolysis)
Aqueous Buffer (pH 10.0) Dark25°C< 12 HoursPyridazinone (Hydrolysis)
Methanol Ambient UV Light25°C< 48 HoursDiazoenone (Photolysis)

Part 4: Self-Validating Experimental Protocols

Do not rely solely on theoretical stability; environmental factors in your specific lab (e.g., water purity, ambient light intensity) will alter degradation kinetics. The following protocols are designed as self-validating systems —they inherently verify the integrity of the compound before you commit to expensive biological assays.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This workflow eliminates the causal factors of oxidation and photolysis.

  • Environmental Control: Dim laboratory lights. Ensure all glassware is oven-dried and cooled in a desiccator.

  • Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a septum-sealed vial. Sparge with Argon gas via a submerged needle for 15 minutes to displace dissolved O₂.

  • Dissolution: Weigh the required mass of[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol and transfer it to an amber glass vial. Add the degassed DMSO to achieve a 10 mM concentration. Vortex until completely dissolved.

  • Aliquotting: Dispense 50 µL single-use aliquots into amber microcentrifuge tubes.

  • Blanketing & Storage: Gently blow a stream of Argon over the headspace of each tube before capping. Flash-freeze in liquid nitrogen and store at -20°C.

  • Validation Step: Thaw one aliquot after 24 hours and run an LC-MS trace (UV 254 nm). Verify that the purity remains >99% with no M-2 (aldehyde) peaks.

Workflow Step1 1. Weigh Compound (Low Light, Inert Atmosphere) Step2 2. Dissolve in Degassed DMSO (Prevents Auto-Oxidation) Step1->Step2 Step3 3. Dispense into Amber Vials (Prevents Photolysis) Step2->Step3 Step4 4. Argon Headspace Blanketing (Excludes Atmospheric O2) Step3->Step4 Step5 5. Store at -20°C (Kinetic Suppression) Step4->Step5 Step6 6. LC-MS Validation (Confirms Baseline Purity) Step5->Step6

Optimized, self-validating workflow for the preparation and storage of stable stock solutions.

Protocol 2: Forced Degradation Profiling

Run this protocol once to establish the exact degradation boundaries of your specific batch and analytical setup.

  • Preparation: Prepare four separate 1 mM solutions of the compound in a 50:50 Acetonitrile:Water mixture.

  • Acidic Stress: To Vial 1, add 0.1 N HCl to achieve pH 2.0.

  • Basic Stress (SNAr Check): To Vial 2, add 0.1 N NaOH to achieve pH 10.0.

  • Oxidative Stress: To Vial 3, add H₂O₂ to a final concentration of 3% v/v.

  • Photolytic Stress: Place Vial 4 (clear glass) under a UV lamp (350 nm) or in direct sunlight.

  • Incubation & Quenching: Incubate all vials at 25°C for 24 hours. Neutralize Vials 1 and 2 to pH 7.0 using NaOH and HCl, respectively.

  • Validation Analysis: Analyze all samples via LC-MS.

    • Expected Outcome: Vial 2 will show massive conversion to the pyridazinone. Vial 3 will show conversion to the aldehyde/carboxylic acid. Vial 4 will show multiple ring-opened photoproducts. Vial 1 should remain relatively stable. This data definitively maps the compound's vulnerabilities in your specific laboratory environment.

Part 5: References

The mechanistic principles and degradation pathways detailed in this guide are grounded in the following peer-reviewed literature:

  • Title: Discovery, characterization, and synthetic potential of two novel bacterial aryl-alcohol oxidases Source: Applied Microbiology and Biotechnology (2024) URL: [Link] (Cited for the mechanisms of spontaneous and enzymatic oxidation of primary heteroaryl alcohols).

  • Title: Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine Source: The Journal of Organic Chemistry (2009) URL: [Link] (Cited for the SNAr reactivity of electron-deficient pyridazine rings and the displacement of leaving groups to form pyridazinones).

  • Title: Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides Source: Organic Letters (2016) URL: [Link] (Cited for the foundational photochemistry, UV sensitivity, and diazoenone ring-opening pathways of 1,2-diazines).

Optimization

Technical Support Center: Overcoming Solubility Challenges with Trifluoroethoxy-Substituted Heterocycles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common yet complex challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common yet complex challenges in modern medicinal chemistry: the poor aqueous solubility of trifluoroethoxy-substituted heterocyclic compounds. The strategic incorporation of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is a powerful tool to enhance metabolic stability and target affinity.[1][2] However, these benefits often come at the cost of increased lipophilicity, leading to significant hurdles in achieving adequate dissolution and bioavailability.[3][4]

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. It moves from foundational concepts to actionable experimental protocols, explaining not just what to do, but why each step is critical for success.

Section 1: Foundational Concepts & Initial Diagnosis (FAQs)

This section addresses the most common initial questions and helps you characterize the nature of your solubility problem.

Q1: Why is my trifluoroethoxy-substituted heterocycle so poorly soluble in aqueous media?

Answer: The insolubility of your compound likely stems from a combination of two primary physicochemical factors driven by the trifluoroethoxy group and the heterocyclic core:

  • High Lipophilicity: The trifluoroethoxy group significantly increases the lipophilicity (the tendency to dissolve in fats, oils, and non-polar solvents) of a molecule.[5][6] This is quantified by the partition coefficient (LogP). A high LogP value means the compound preferentially partitions into a non-polar environment rather than water, resulting in low aqueous solubility.

  • Strong Crystal Lattice Energy: Many heterocyclic compounds are planar and can pack tightly into a highly stable crystal lattice. This stability, known as crystal lattice energy, must be overcome for the molecule to dissolve. If the energy required to break apart the crystal is greater than the energy gained from interactions with water molecules, the compound will remain insoluble.[7] These compounds are often referred to as "brick-dust" molecules.

The combination of being both lipophilic ("grease-ball") and having a strong crystal structure ("brick-dust") makes these molecules particularly challenging.[7]

Q2: I have a new compound that won't dissolve. What initial characterization data must I collect before troubleshooting?

Answer: A systematic approach is crucial. Before attempting to improve solubility, you must first understand the baseline properties of your Active Pharmaceutical Ingredient (API). This data will guide your selection of the most appropriate enhancement strategy.

Parameter Technique(s) Why It's Important
Aqueous Solubility Shake-flask method with HPLC-UV analysisEstablishes a baseline for both kinetic (apparent) and thermodynamic (equilibrium) solubility at relevant pH (e.g., 1.2, 4.5, 6.8).[8]
Solid-State Form Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC)Determines if your material is crystalline, amorphous, or a mix. This is critical, as amorphous forms are thermodynamically less stable but more soluble.[9][10]
pKa Potentiometric titration, UV-spectroscopy, in-silico predictionIdentifies any ionizable functional groups on the heterocycle. This is essential for determining if salt formation is a viable strategy.[11]
Partition Coefficient (LogP/LogD) Shake-flask, HPLC-based methods, in-silico predictionQuantifies the lipophilicity of your compound. High LogP values (>3) often suggest that lipid-based formulations may be necessary.[3]
Q3: How does the Biopharmaceutics Classification System (BCS) help me?

Answer: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[12] Most poorly soluble trifluoroethoxy-substituted heterocycles fall into one of two classes:

  • BCS Class II: Low Solubility, High Permeability. For these compounds, the rate-limiting step to absorption is dissolution. The goal is to get the drug to dissolve faster in the gastrointestinal tract.[8][12]

  • BCS Class IV: Low Solubility, Low Permeability. These compounds face a dual challenge. Solubility enhancement is the first critical step, but strategies to improve permeability may also be required.[12]

Identifying your compound's likely BCS class focuses your efforts. For Class II, enhancing the dissolution rate is the primary objective.

Section 2: Troubleshooting Guide: Formulation Strategies & Protocols

Once you have your initial characterization data, you can select an appropriate strategy. This section provides a logical workflow and detailed protocols for common and effective techniques.

G cluster_0 cluster_2 cluster_3 start Poor Solubility Observed characterize Step 1: Initial Characterization (Solubility, pKa, LogP, PXRD) start->characterize decision Is the molecule ionizable? characterize->decision salt Strategy A: Salt Formation & pH Adjustment decision->salt  Yes decision2 Is dissolution rate the primary issue? decision->decision2 No particle Strategy B: Particle Size Reduction decision2->particle  Yes decision3 Is intrinsic solubility very low (High LogP)? decision2->decision3 No asd Strategy C: Amorphous Solid Dispersions (ASDs) decision3->asd Yes (High Lattice Energy) lipid Strategy D: Lipid-Based Formulations (SEDDS) decision3->lipid Yes (High Lipophilicity)

Caption: General troubleshooting workflow for solubility enhancement.
Problem: My compound is ionizable, but solubility is still poor at physiological pH.
Solution A: Salt Formation and pH Adjustment

Causality: For a heterocyclic compound with a basic nitrogen or an acidic proton, converting it to a salt can dramatically improve aqueous solubility and dissolution rate.[13] Salt formation disrupts the crystal lattice of the neutral free form and introduces ionic interactions with water.[9][11] According to the Henderson-Hasselbalch equation, the solubility of an ionizable compound is highly dependent on the pH of the medium.

  • Preparation: Dissolve 5-10 mg of your API (free base or free acid form) in a suitable organic solvent (e.g., acetone, ethanol, acetonitrile) in multiple vials of a 96-well plate.

  • Counter-ion Addition: Add a stoichiometric equivalent (1.0 eq) of a selection of pharmaceutically acceptable counter-ions (e.g., for a basic API: HCl, H₂SO₄, mesylate, tosylate; for an acidic API: NaOH, KOH, Ca(OH)₂, L-arginine) from stock solutions.

  • Solvent Evaporation/Crystallization: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Alternatively, employ anti-solvent addition or cooling crystallization methods.

  • Solid-State Analysis: After drying, analyze the resulting solids in each well using Powder X-ray Diffraction (PXRD) to identify new, crystalline patterns indicative of salt formation.

  • Solubility Assessment: For promising new crystalline forms, perform kinetic solubility tests in water or relevant buffers (pH 1.2, 6.8) to quantify the improvement over the free form.

Issue Encountered Potential Cause Recommended Action
No crystalline solid forms; an oil or amorphous gum is produced.The salt form is hygroscopic or has a low melting point. The solvent system is not optimal.Try a different crystallization solvent or method (e.g., slurry conversion in a non-solvent). Use a different counter-ion.
The new solid form shows no or minimal solubility improvement.The formed salt has its own low solubility (common with divalent cations). The salt may be disproportionating back to the free form in the dissolution media.Select a different counter-ion. Check the pH of the solution after dissolution; a significant shift may indicate disproportionation.
Multiple crystalline forms (polymorphs) of the same salt are observed.The salt exhibits polymorphism, which is common.Characterize each polymorph. Determine the most stable form and the one with the best solubility/dissolution profile.
Problem: My compound is non-ionizable and dissolves very slowly.
Solution B: Particle Size Reduction (Micronization & Nanomilling)

Causality: The Noyes-Whitney equation describes the rate of dissolution, where the rate is directly proportional to the surface area of the solid.[9] By reducing the particle size from the micron to the nano-scale, you dramatically increase the surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[12][14] This strategy is most effective for BCS Class II compounds where dissolution, not intrinsic solubility, is the bottleneck.

  • Formulation Preparation: Prepare a suspension of your API (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or HPMC). The stabilizer prevents the newly formed small particles from agglomerating.

  • Milling: Add the suspension to a vial containing milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Processing: Place the vial on a high-energy shaker or roller mill. Process for 24-48 hours, taking samples periodically.

  • Particle Size Analysis: Measure the particle size distribution of the samples using Laser Diffraction or Dynamic Light Scattering (DLS). The target is typically a D90 (90% of particles are smaller than this diameter) of <200 nm.

  • Dissolution Testing: Compare the dissolution profile of the nanosuspension (after separating the milling media) to the un-milled API.

Issue Encountered Potential Cause Recommended Action
Particle size does not decrease to the target range.Insufficient energy input. Milling media is too large or too small. Compound is too hard.Increase milling time. Optimize the size and amount of milling media.
Milled particles rapidly agglomerate or settle.Inadequate stabilization. The concentration of the stabilizer is too low or the wrong type was chosen.Screen different types and concentrations of stabilizers (both steric and ionic).
Crystal form changes during milling (amorphization).High mechanical stress during milling can induce a phase change to an amorphous state.This can be beneficial for solubility but may introduce physical instability. Monitor solid state by PXRD. If amorphization is undesirable, reduce milling energy/time or use a cryogenic milling approach.[15]
Problem: My compound has extremely low intrinsic solubility. Particle size reduction isn't enough.
Solution C: Amorphous Solid Dispersions (ASDs)

Causality: This is one of the most powerful strategies for compounds with high crystal lattice energy.[16] By dispersing the API at a molecular level within a polymer matrix, you prevent it from crystallizing. This amorphous form does not have to overcome the lattice energy barrier and can achieve a much higher "apparent" solubility upon dissolution, often creating a supersaturated solution that enhances absorption.[10][13]

G cluster_0 cluster_1 start API + Polymer Selection (e.g., PVP, HPMC-AS) solvent Solvent System Screening (API & Polymer must be soluble) start->solvent process Spray Drying or Hot-Melt Extrusion solvent->process powder Result: Amorphous Powder (SDD) process->powder characterize Solid-State Characterization (PXRD to confirm amorphous nature) (DSC to measure Tg) powder->characterize dissolution In-vitro Dissolution Testing (Non-sink conditions) characterize->dissolution

Sources

Troubleshooting

Technical Support Center: Optimization of SNAr Reaction Temperature for Pyridazine Ethers

Module 1: Critical Parameter Assessment (The "Why") In the synthesis of pyridazine ethers via Nucleophilic Aromatic Substitution (SNAr), temperature is not merely a dial for reaction speed—it is the primary selector for...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Critical Parameter Assessment (The "Why")

In the synthesis of pyridazine ethers via Nucleophilic Aromatic Substitution (SNAr), temperature is not merely a dial for reaction speed—it is the primary selector for chemoselectivity and regioselectivity.

The pyridazine core (1,2-diazine) presents a unique electronic landscape.[1] Unlike pyridine, the adjacent nitrogen atoms create a profound electron deficiency at the C3 and C6 positions, making them highly susceptible to nucleophilic attack.[1] However, the stability of the intermediate Meisenheimer complex dictates the energy barrier.[1]

The Thermal-Solvent Matrix

You cannot optimize temperature in isolation.[1] It must be coupled with solvent selection due to the Solvation-Activation Paradox :

  • Protic Solvents (e.g., EtOH, MeOH): Stabilize the nucleophile (alkoxide) through hydrogen bonding, raising the activation energy (Ea).[1] This often requires higher temperatures to strip the solvent shell.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): Leave the nucleophile "naked" and highly reactive.[1] While this lowers Ea, it increases the risk of bis-substitution (over-reaction) if the temperature is uncontrolled.[1]

Module 2: Troubleshooting Dashboard

Q1: I am seeing <10% conversion of 3,6-dichloropyridazine after 24 hours at reflux in THF. What is wrong?

Diagnosis: Thermal Ceiling Limitation. THF boils at 66°C. For many hindered alcohols or electron-rich nucleophiles, this temperature is insufficient to overcome the activation energy barrier of the first chloride displacement, particularly if the nucleophile is aggregated.

Corrective Action:

  • Switch Solvent: Move to 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C).[1] The extra 35-45°C usually provides the necessary thermal kick.[1]

  • The "Spike" Method: If solubility is an issue, use a 9:1 mixture of Toluene:DMSO.[1] The DMSO dissociates ion pairs, while Toluene allows for higher reflux temperatures.[1]

Q2: My reaction turns into a "black tar" at 120°C with low product yield.

Diagnosis: Oxidative Polymerization / Thermal Decomposition. Pyridazines, while electron-deficient, are prone to ring-opening or polymerization at high temperatures in the presence of strong bases (like NaH) and trace oxygen.[1]

Corrective Action:

  • Degas Rigorously: Sparge your solvent with Argon for 15 minutes before adding the base.[1] Pyridazine anions are sensitive to oxidative degradation.[1]

  • Lower Temp, Higher Catalyst: Drop the temperature to 80°C and add a phase transfer catalyst (e.g., 18-Crown-6 or TBAF ) to increase the effective concentration of the nucleophile without thermal stress.[1]

Q3: I am trying to synthesize the mono-ether from 3,6-dichloropyridazine, but I keep getting 15-20% of the bis-ether (3,6-dialkoxypyridazine).

Diagnosis: Kinetic vs. Thermodynamic Control Failure. The second chloride is less reactive than the first (due to the electron-donating effect of the newly installed alkoxy group), but at high temperatures, the rate difference (


 vs 

) narrows.

Corrective Action:

  • Temperature Ramp: Do not start at reflux. Initiate the reaction at 0°C , then warm to Room Temperature (RT) . Only heat to 40-50°C if conversion stalls.

  • Stoichiometry: Use exactly 0.95 equivalents of the alkoxide. Starving the reaction of the nucleophile prevents the second attack.[1]

  • Inverse Addition: Add the nucleophile dropwise to the pyridazine solution (keeping the electrophile in excess).

Module 3: Validated Experimental Protocol

Target: Synthesis of 3-butoxy-6-chloropyridazine (Mono-substitution)

Reagents
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Nucleophile: 1-Butanol (1.05 equiv)[1]

  • Base: Cs2CO3 (2.0 equiv) or NaH (1.1 equiv for unreactive alcohols)[1]

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Methodology
  • Activation (T = 25°C): In a flame-dried flask under N2, dissolve 1-butanol in anhydrous DMSO. If using NaH, add slowly at 0°C and stir for 30 min to generate the "naked" alkoxide.[1]

  • Addition (T = 0°C → 25°C): Add the 3,6-dichloropyridazine solution slowly to the alkoxide. Note: For mono-selectivity, reverse this: add alkoxide to pyridazine.

  • Reaction Monitoring (T = 60°C):

    • Heat the mixture to 60°C.

    • Checkpoint: Check LCMS/TLC at 1 hour.

    • Success Criteria: Disappearance of starting material (SM).[1]

    • Failure Mode: If SM remains >20%, ramp temp to 80°C. Do not exceed 100°C to avoid decomposition.[1]

  • Quench: Cool to RT. Pour into ice-water (5x reaction volume). The product often precipitates.[1] If not, extract with EtOAc.[1]

Solvent Performance Data
SolventBoiling Point (°C)Relative Rate (

)
Risk Profile
THF 661.0 (Baseline)Low conversion
MeCN 822.5Moderate
Dioxane 1014.0Good balance
DMF/DMSO >15020.0+ High risk of bis-substitution

Module 4: Visualization & Logic[1]

Diagram 1: Troubleshooting Logic Tree

SNAr_Troubleshooting Start Start: Evaluate Reaction Outcome Outcome What is the primary issue? Start->Outcome LowConv Low Conversion (<20%) Outcome->LowConv BisSub Bis-Substitution (>10%) Outcome->BisSub Decomp Decomposition / Tar Outcome->Decomp CheckSolvent Check Solvent Boiling Point LowConv->CheckSolvent CheckStoich Check Stoichiometry BisSub->CheckStoich CheckOx Check O2 / Base Strength Decomp->CheckOx SwitchSolvent Switch to Dioxane or DMSO CheckSolvent->SwitchSolvent Temp too low ReduceTemp Reduce Temp & Inverse Addition CheckStoich->ReduceTemp Nucleophile Excess/High Temp Degas Degas Solvent & Use Weaker Base CheckOx->Degas

Caption: Decision matrix for diagnosing common SNAr failures in pyridazine synthesis.

Diagram 2: Mechanistic Pathway & Energy Barriers

Reaction_Mechanism cluster_conditions Critical Control Points SM 3,6-Dichloropyridazine (Ground State) TS1 Transition State 1 (High Energy) SM->TS1 Activation (Heat) Inter Meisenheimer Complex (Stabilized Anion) TS1->Inter Nucleophilic Attack Prod 3-Alkoxypyridazine (Product) Inter->Prod Cl Elimination Temp Temperature: Overcomes Aromaticity Loss Solv Solvent (DMSO): Stabilizes Charged Intermediate

Caption: The stepwise addition-elimination pathway. Temperature provides the energy to reach TS1, while solvent choice stabilizes the intermediate.

References

  • Evaluation of SNAr Reactions in Flow: Krska, S. W., et al.[1][2] "High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions." Journal of Organic Chemistry.

  • Solvent Effects in SNAr: Newby, J. "Solvent Molecules Play a Role in an SNAr Reaction."[1][3] ChemRxiv.

  • Regioselectivity in Pyridazines: Lennon, B., et al. "Regioselective Nucleophilic Aromatic Substitution of 3,5-Dichloropyrazines."[1] ResearchGate.[1][4]

  • Mechanistic Overview of Heterocycle SNAr: Roughley, S. D., & Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Contextual grounding for pyridazine scaffold utility).

Sources

Optimization

Removing unreacted 2,2,2-trifluoroethanol from reaction mixtures

[1][2][3] Current Status: Operational Topic: Solvent Removal / Purification Ticket Priority: High (Toxicity & Interference Risk)[1][2][3] Executive Summary: Why is TFE so hard to remove? Researchers often treat 2,2,2-tri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Current Status: Operational Topic: Solvent Removal / Purification Ticket Priority: High (Toxicity & Interference Risk)[1][2][3]

Executive Summary: Why is TFE so hard to remove?

Researchers often treat 2,2,2-trifluoroethanol (TFE) like ethanol, expecting it to evaporate easily on a rotary evaporator.[1][2] They are usually disappointed. Despite a boiling point of only 74 °C , TFE persists in reaction mixtures due to two molecular characteristics:

  • Strong Hydrogen Bond Donation: The electron-withdrawing trifluoromethyl group (

    
    ) increases the acidity of the hydroxyl proton (
    
    
    
    ), making TFE a potent hydrogen bond donor.[1][2][3] It "sticks" aggressively to polar products (amides, amines, alcohols).[1][2]
  • Azeotropic Behavior: TFE forms azeotropes with water and various organic solvents, which can complicate simple distillation but can also be exploited for removal.[2][3]

Safety Warning: TFE is toxic (reproductive toxicity) and corrosive.[2][3] All removal steps must be performed in a fume hood.[2]

Module 1: The "Quick Fix" (Co-evaporation Strategies)

Scenario: You have concentrated your reaction mixture, but the NMR still shows a TFE quartet at


 3.9 ppm.

The Solution: Do not just apply lower vacuum; you must break the hydrogen bonds or use an azeotropic carrier.

Protocol A: The Azeotropic Drag

TFE forms a positive azeotrope with water and certain alkanes. We can use this to "drag" the TFE out of the mixture.[1]

Solvent PartnerAzeotrope BPMechanismBest For
Water ~72 °CForms low-boiling azeotropeWater-stable / Polar products
Heptane ~70-75 °C (varies)Breaks polarity / Physical dragLipophilic products
Toluene Non-azeotropic*Disrupts H-bonding via

-interaction
Aromatic products

*Note: While Toluene does not form a strict azeotrope with TFE, it is excellent at disrupting H-bonds and co-evaporating stubborn alcohols.[1][2]

Step-by-Step:

  • Redissolve your crude oil in the Solvent Partner (10-20 mL per gram of product).[1][2]

  • Concentrate on a rotary evaporator at 40–45 °C (bath temp).

  • Repeat 3 times. This is critical. One pass is rarely enough.[2]

  • Final Polish: Redissolve in DCM or Chloroform and evaporate once more to remove the carrier solvent.[2]

Module 2: Aqueous Workup (The pH Switch)

Scenario: Co-evaporation failed, or you have a large volume of TFE to remove.[2]

The Science: TFE is significantly more acidic (


 12.[3]4) than ethanol (

16).[1][2] We can exploit this by deprotonating TFE with a base, converting it into the water-soluble trifluoroethoxide anion (

).[1][2]
Protocol B: The Basic Wash

Use this method only if your product is stable to base.[1]

Reagents:

  • Organic Solvent: Ethyl Acetate or DCM[2]

  • Wash Solution: 1M NaOH (pH 14) or sat.[2]

    
     (pH ~11)[1][2]
    

Workflow:

  • Dissolve the reaction mixture in Ethyl Acetate.

  • Wash 1: Wash with 1M NaOH .

    • Mechanism:[2][3][4][5]

      
      [1][2][3]
      
    • The ionic trifluoroethoxide partitions into the aqueous layer.

  • Wash 2: Wash with Brine (to remove trapped water).[2]

  • Dry organic layer over

    
    , filter, and concentrate.[1][2]
    

Critical Note: Sodium bicarbonate (


, pH 8) is too weak  to effectively deprotonate TFE.[1][2][3] You must use Carbonate or Hydroxide.[2]

Module 3: Decision Logic & Troubleshooting

Use the following decision tree to select the correct removal method for your specific substrate.

TFERemoval Start Start: Residual TFE Present IsProductAcidBase Is Product Base Sensitive? Start->IsProductAcidBase IsProductVolatile Is Product Volatile? IsProductAcidBase->IsProductVolatile Yes (Avoid Base) MethodB Method B: Basic Wash (1M NaOH Extraction) IsProductAcidBase->MethodB No (Stable to Base) MethodA Method A: Co-evaporation (Use Toluene/Heptane) IsProductVolatile->MethodA No (Stable) MethodC Method C: Lyophilization (Freeze Drying) IsProductVolatile->MethodC Yes / Water Soluble

Figure 1: Strategic decision tree for selecting the optimal TFE removal protocol based on product stability.

Module 4: Analytical Verification

How do you know it's truly gone? TFE is deceptive in NMR because its signals can overlap or shift.[2]

1H NMR Signature
  • Solvent:

    
    [2]
    
  • Signal: Quartet at

    
     3.90 - 3.95 ppm .[2]
    
  • Coupling:

    
    .
    
  • Hydroxyl Proton: Broad singlet, variable position (often eliminated by

    
     shake).[1][2][3]
    
19F NMR (The Gold Standard)

If you have fluorine capability, this is the most sensitive check.[1][2]

  • Signal: Triplet at

    
     -77 ppm  (relative to 
    
    
    
    ).[1][2]
  • Note: Ensure this signal is distinct from your product's fluorine signals or TFA (Trifluoroacetic acid, which appears near -76.5 ppm).[1][2][3]

Residual Solvent Limits

While TFE is not explicitly listed in the main tables of ICH Q3C , it is structurally similar to toxic halogenated alcohols.[1][2]

  • Target Limit: < 50 ppm (research grade) or strictly controlled based on PDE (Pharmaceutical Development).

Frequently Asked Questions (FAQ)

Q: Can I use lyophilization (freeze-drying) to remove TFE? A: Yes, but only if your product is water-soluble.[1][2] TFE/Water mixtures freeze well and sublime effectively.[2] If your product is an oil, TFE will likely remain trapped.[1][2]

Q: I tried the rotavap, but the TFE volume isn't decreasing. Why? A: You likely have "bumping" issues or the vacuum is too strong, causing the TFE to cool rapidly and stop evaporating (evaporative cooling).[1]

  • Fix: Increase the bath temperature to 45°C and use a controlled vacuum (e.g., 100 mbar) rather than full vacuum. This maintains a steady boil without freezing the flask.[2]

Q: Will TFE react with my product? A: TFE is a nucleophile (trifluoroethoxide).[2][3] If you have highly reactive electrophiles (acid chlorides, anhydrides, activated esters) and you add a base (like TEA or DIPEA), TFE will attack your product to form a trifluoroethyl ester.[1][2][3] Remove TFE before adding base in subsequent steps.

References

  • PubChem. 2,2,2-Trifluoroethanol (Compound Summary). National Library of Medicine.[2] [Link][1][2][3]

  • ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[2][3][6] International Council for Harmonisation.[2][4][6][7] [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008).[1][2] Bioorganic and Medicinal Chemistry of Fluorine.[2][3] John Wiley & Sons.[2] (Context on acidity and H-bonding of fluorinated alcohols).

Sources

Troubleshooting

Technical Support Center: Pyridazine Reduction &amp; Functionalization

Executive Summary: The Pyridazine Paradox Pyridazine (1,2-diazine) presents a unique challenge in reduction chemistry due to the "hydrazine character" latent within its aromatic ring. Unlike pyridines, where the primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Paradox

Pyridazine (1,2-diazine) presents a unique challenge in reduction chemistry due to the "hydrazine character" latent within its aromatic ring. Unlike pyridines, where the primary challenge is overcoming resonance energy to saturate the ring, pyridazines face a bifurcation in reaction pathways:

  • Ring Saturation: Reduction to 1,2-dihydropyridazine or tetrahydropyridazine (often unstable).

  • Ring Contraction: Reductive extrusion of nitrogen to form pyrroles.[1]

  • Ring Cleavage: Rupture of the N–N bond to form 1,4-diamines.

Low conversion rates are rarely due to a lack of reactivity; they are usually due to catalyst poisoning (chemisorption of the N-N motif) or unintended thermodynamic sinks (formation of stable, non-target intermediates). This guide addresses these specific failure modes.

Module 1: Catalytic Hydrogenation Stalls (Pd/C, PtO₂, Rh)

Q: My hydrogenation (H₂/Pd-C) stops at <20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Lewis Acid-Base Catalyst Poisoning . Pyridazines are strong


-donors. The basic nitrogen lone pairs bind irreversibly to the active metal sites (Pd/Pt) on the catalyst surface, effectively coating the catalyst and preventing hydrogen adsorption.

The Fix: Protonate to Protect You must block the nitrogen lone pairs from coordinating with the metal.

  • Switch Solvent: Use Glacial Acetic Acid (AcOH) as your primary solvent.

  • Add Mineral Acid: If your substrate is acid-stable, add 1.1–2.0 equivalents of HCl or H₂SO₄ (in MeOH/EtOH).

    • Mechanism:[1][2][3][4][5][6][7] Protonation forms the pyridazinium salt. The cationic ring is electron-deficient and repelled by the electropositive metal surface, allowing H₂ to bind, yet it remains susceptible to hydride transfer.

Q: I am seeing dehalogenation before the ring reduces. How do I stop this?

Diagnosis: Pd/C is notorious for oxidative insertion into C–X bonds (Cl, Br, I) under hydrogenation conditions.

The Fix: Switch to Platinum or Poison the Catalyst

  • Protocol A (Platinum Oxide): Switch to PtO₂ (Adams' Catalyst) in AcOH. Pt is less prone to hydrogenolysis of aryl halides than Pd.

  • Protocol B (Vanadium Doping): Add V₂O₅ (0.1–0.5 mol%) to the Pd/C reaction. Vanadium oxides modify the electronic state of Pd, suppressing hydrogenolysis while permitting ring reduction.

Module 2: Metal-Mediated Reduction (Zn/AcOH)

Q: I am trying to synthesize the dihydropyridazine, but I keep isolating a pyrrole. What is happening?

Diagnosis: You have triggered Reductive Ring Contraction (Bogert-Cook type) . In the presence of Zinc and Acetic Acid, the 1,2-dihydropyridazine intermediate undergoes an electrocyclic ring closure followed by the extrusion of ammonia (or amine) to form the thermodynamically favored pyrrole.

The Fix: Control the Thermodynamics

  • Temperature Control: Ring contraction has a higher activation energy than the initial reduction. Perform the Zn reduction at 0°C to 10°C . Do not reflux.

  • Switch Reagent: If the pyrrole persists, switch to Sodium Cyanoborohydride (NaBH₃CN) in acidic media (pH 3–4). This is a milder hydride donor that typically stops at the tetrahydro- or dihydro- stage without supplying the thermal energy required for nitrogen extrusion.

Visualization: The Bifurcation Pathway

The diagram below illustrates the critical decision points between saturation, contraction, and cleavage.

PyridazinePathways cluster_decision Critical Control Point Start Pyridazine Substrate Inter 1,2-Dihydropyridazine (Unstable Intermediate) Start->Inter +2e- / +2H+ (Zn/AcOH or H2/Pd) Prod_Sat Tetrahydropyridazine (Ring Saturation) Inter->Prod_Sat Mild Hydride (NaBH3CN, Low T) Prod_Pyr Pyrrole (Ring Contraction) Inter->Prod_Pyr Zn/AcOH (Reflux) - NH3 (Extrusion) Prod_Cleave 1,4-Diamine (Ring Cleavage) Inter->Prod_Cleave Raney Ni / H2 (N-N Bond Rupture)

Caption: Reaction pathway divergence for pyridazine reduction. Control of temperature and reducing agent determines whether the ring saturates, contracts, or cleaves.

Module 3: N-N Bond Cleavage (Raney Nickel)

Q: I want the 1,4-diamine (linear), but the N-N bond won't break. I'm just getting starting material back.

Diagnosis: Deactivated Raney Nickel or Insufficient H₂ Pressure. The N–N bond in a pyridazine ring is part of an aromatic system. Standard hydrogenation (Pd/C) often fails to cleave it because the energy required to break the bond and destroy aromaticity is high.

The Fix: The "Active" Raney Protocol

  • Fresh Catalyst: Commercial Raney Ni slurries lose activity over time. Use freshly washed Raney Ni (wash with water x3, then EtOH x3).

  • High Pressure: This reaction typically requires 50–100 bar (700–1450 psi) of H₂.

  • Alternative (Samarium Diiodide): If high pressure is unavailable, use SmI₂ (4-6 eq) in THF/MeOH. SmI₂ is a powerful single-electron reductant capable of cleaving N-N bonds under mild conditions.

Summary Data: Reducing Agent Selection Guide

Target ProductRecommended ReagentCritical ConditionCommon Pitfall
Tetrahydropyridazine H₂ / PtO₂ or Rh/CAcidic Solvent (AcOH)Catalyst poisoning by basic N.
Pyrrole Zn Dust / AcOHHeat (Reflux)Incomplete extrusion at low temps.
1,4-Diamine Raney Ni / H₂High Pressure (>50 bar)Old catalyst fails to cleave N-N.
1,2-Dihydropyridazine NaBH₃CNpH 3-4 (Controlled)Product is air-sensitive (oxidizes back).

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Problem: Low Conversion or Wrong Product Check1 Is the reaction stalling (<20% conversion)? Start->Check1 Check2 Are you using Pd/C in neutral solvent? Check1->Check2 Yes Check3 Is the product a Pyrrole instead of Pyridazine? Check1->Check3 No (Wrong Product) Sol1 Catalyst Poisoning. Action: Add AcOH or HCl. Check2->Sol1 Yes Check4 Are you using Zn/AcOH? Check3->Check4 Yes Check5 Is the N-N bond intact (failed cleavage)? Check3->Check5 No Sol2 Ring Contraction. Action: Lower Temp or switch to NaBH3CN. Check4->Sol2 Yes Sol3 Bond Strength Issue. Action: Use Raney Ni (50 bar) or SmI2. Check5->Sol3 Yes

Caption: Diagnostic flow for identifying the root cause of pyridazine reduction failures.

References

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Reference for general reactivity of Pyridazines and Zn/AcOH protocols).

  • Lund, H. (1991). Organic Electrochemistry. Marcel Dekker.
  • Tishler, M., & Stanovnik, B. (1990). Advances in Heterocyclic Chemistry: Pyridazines. Elsevier. (Authoritative text on ring contraction mechanisms).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Barbor, J. P., et al. (2023).[2] Development of a Nickel-Catalyzed N-N Coupling. J. Am. Chem. Soc., 145, 15071-15077.[2] (Context on N-N bond dynamics and catalysis).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Fragmentation Pattern of C7H7F3N2O2

Executive Summary Target Analyte: C7H7F3N2O2 (Exact Mass: 208.0460 Da) Primary Application: Impurity profiling, metabolite identification, and synthetic intermediate verification in drug development. In pharmaceutical re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: C7H7F3N2O2 (Exact Mass: 208.0460 Da) Primary Application: Impurity profiling, metabolite identification, and synthetic intermediate verification in drug development.

In pharmaceutical research, the molecular formula C7H7F3N2O2 typically refers to a class of trifluoromethyl-pyrazole derivatives . These compounds serve as critical pharmacophores in kinase inhibitors, COX-2 inhibitors, and agrochemicals (e.g., Oxathiapiprolin metabolites).

This guide provides a definitive technical comparison between the two most prevalent isomers encountered in LC-MS workflows:

  • Isomer A (The Ester): Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

  • Isomer B (The N-Alkylated Acid): 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid.

Distinguishing these isomers is non-trivial due to their identical monoisotopic mass. This guide details the specific MS/MS transitions, retention behaviors, and fragmentation mechanisms required to conclusively identify each species.

Chemical Profiles & Structural Logic

Before analyzing the mass spectra, we must understand the structural differences that drive fragmentation.

FeatureIsomer A: Ethyl Ester Isomer B: N-Ethyl Acid
IUPAC Name Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate1-Ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Structure Pyrazole ring with a free NH, 3-CF3, and a 4-ethoxycarbonyl group.Pyrazole ring with an N-ethyl group, 3-CF3, and a 4-carboxylic acid.[1][2]
Key Moiety Ester (-COOCH2CH3)Carboxylic Acid (-COOH) + N-Ethyl
pKa (approx) ~10 (NH acidity)~3.5 (COOH acidity)
LogP (Hydrophobicity) High (Neutral/Lipophilic)Low (Polar/Ionizable)
Common Origin Synthetic building block (e.g., for Celecoxib analogs).Hydrolysis product or structural impurity.

Experimental Protocol: LC-MS/MS Conditions

To replicate the data discussed below, ensure your system is calibrated to the following parameters. This protocol prioritizes the separation of polar/non-polar isomers.

Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar Acid retention).

    • 1-8 min: 5% -> 95% B (Linear gradient).

    • 8-10 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimization critical for precursor stability).

  • Collision Energy (CE): Ramp 15–35 eV for MS/MS acquisition.

Fragmentation Analysis & Mechanism

The differentiation hinges on the stability of the ethyl group. In the Ester (A) , the ethyl group is attached to oxygen and is labile via McLafferty-type rearrangements or direct loss. In the Acid (B) , the ethyl group is attached to nitrogen (stronger bond), while the carboxylic acid moiety is prone to decarboxylation.

Isomer A: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Dominant Pathway: Ester cleavage.

  • Precursor: m/z 209.05 [M+H]⁺

  • Primary Fragment (m/z 163): Loss of Ethanol (46 Da). The ester undergoes elimination to form an acylium ion or a stable ketene-like intermediate.

  • Secondary Fragment (m/z 181): Loss of Ethylene (28 Da). A McLafferty-like rearrangement transfers a proton to the carboxyl oxygen, releasing C2H4 and leaving the free carboxylic acid (m/z 181).

  • Diagnostic: High abundance of m/z 163 and m/z 181.

Isomer B: 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Dominant Pathway: Decarboxylation and Dehydration.

  • Precursor: m/z 209.05 [M+H]⁺

  • Primary Fragment (m/z 191): Loss of Water (18 Da). Typical "Ortho-effect" or acid dehydration to form an acylium ion.

  • Secondary Fragment (m/z 165): Loss of CO2 (44 Da). The carboxylic acid group is lost entirely, leaving the 1-ethyl-3-(trifluoromethyl)pyrazole cation.

  • Diagnostic: Strong signal at m/z 165 (Decarboxylation) and m/z 191. Absence of m/z 163.

Visualizing the Pathways

Fragmentation cluster_A Isomer A: Ethyl Ester Pathway cluster_B Isomer B: N-Ethyl Acid Pathway A_Prec Precursor [M+H]+ m/z 209 (Ethyl Ester) A_Frag1 Fragment: Free Acid m/z 181 (Loss of C2H4) A_Prec->A_Frag1 -28 Da (C2H4) McLafferty Rearr. A_Frag2 Fragment: Acylium Ion m/z 163 (Loss of EtOH) A_Prec->A_Frag2 -46 Da (EtOH) Ester Elimination B_Prec Precursor [M+H]+ m/z 209 (N-Ethyl Acid) B_Frag1 Fragment: Acylium Ion m/z 191 (Loss of H2O) B_Prec->B_Frag1 -18 Da (H2O) Acid Dehydration B_Frag2 Fragment: Decarboxylated m/z 165 (Loss of CO2) B_Prec->B_Frag2 -44 Da (CO2) Decarboxylation

Figure 1: Comparative fragmentation pathways. Isomer A favors ester-specific losses (EtOH/C2H4), while Isomer B favors acid-specific losses (H2O/CO2).

Comparative Data Summary

Use this table to interpret your MS/MS spectra.

ParameterIsomer A (Ester) Isomer B (N-Ethyl Acid)
Retention Time (RT) Late (Hydrophobic)Early (Polar/Acidic)
Major Fragment 1 163 (100%) [M+H-EtOH]191 (100%) [M+H-H2O]
Major Fragment 2 181 (Loss of C2H4)165 (Loss of CO2)
Key Neutral Loss 46 Da (Ethanol)44 Da (Carbon Dioxide)
Collision Energy 15-20 eV (Labile ester)20-30 eV (Stable ring)
Decision Tree for Identification
  • Check RT: Does the peak elute early (Acid) or late (Ester)?

  • Check MS/MS:

    • If m/z 165 is present → Isomer B (Acid) .

    • If m/z 163 is present → Isomer A (Ester) .

    • If m/z 181 is present → Likely Isomer A , but check for 163 to confirm.

Real-World Context: Metabolites

While the synthetic isomers above are most common, be aware of IN-RAB06 , a metabolite of the fungicide Oxathiapiprolin, which shares this formula (C7H7F3N2O2).

  • Structure: Hydroxylated methyl-pyrazole derivative.[3]

  • Differentiation: As a metabolite, it will likely co-elute with biological matrix components and may show a unique loss of Formaldehyde (30 Da) or Water (18 Da) from the hydroxymethyl group, distinct from the ethyl patterns described above.

References

  • PubChem. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • U.S. EPA. Environmental Fate and Ecological Risk Assessment for Oxathiapiprolin (Metabolite IN-RAB06). Regulations.gov. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2018, 23(1), 134. Available at: [Link]

  • NIST Chemistry WebBook. Mass Spectrum of Pyrazole Carboxylic Acid Esters. National Institute of Standards and Technology. Available at: [Link]

Sources

Comparative

HPLC Retention Time Standards for Fluorinated Pyridazinyl Alcohols: A Comparative Guide for Method Development

Fluorinated pyridazinyl alcohols are highly specialized chemical intermediates that play a critical role in the synthesis of target-specific therapeutics, agrochemicals, and positron emission tomography (PET) radiotracer...

Author: BenchChem Technical Support Team. Date: February 2026

Fluorinated pyridazinyl alcohols are highly specialized chemical intermediates that play a critical role in the synthesis of target-specific therapeutics, agrochemicals, and positron emission tomography (PET) radiotracers, such as [1]. The introduction of fluorine atoms into the basic pyridazine scaffold profoundly alters the molecule's physicochemical properties—specifically its lipophilicity, pKa, and hydrogen-bonding capacity.

Predicting and standardizing the High-Performance Liquid Chromatography (HPLC) retention times for these compounds is notoriously difficult. This guide objectively compares a dedicated Fluorinated Pyridazinyl Alcohol Retention Time (FPA-RT) Standard Mix against traditional generic alternatives, providing the mechanistic causality and experimental data necessary for rigorous method development.

Part 1: The Mechanistic Causality of Fluorinated Retention (E-E-A-T)

As a Senior Application Scientist, I frequently observe method transfer failures when generic retention standards are applied to fluorinated heterocycles. To build a robust analytical method, one must understand the causality behind the chromatographic behavior of fluorinated pyridazinyl alcohols. Their retention is governed by three interacting physicochemical phenomena:

  • The Fluorophilic Effect: Fluorine is highly electronegative and hydrophobic, yet poorly polarizable. On traditional alkyl (C18) stationary phases, retention is purely driven by hydrophobic dispersion forces, which often fail to resolve closely related fluorinated isomers. However, on fluorinated stationary phases like Pentafluorophenyl (PFP), retention is dictated by a combination of

    
    -
    
    
    
    interactions, dipole-dipole interactions, and shape selectivity, leading to a strong "fluorophilic" retention mechanism[2].
  • Inductive pKa Shifts: The strongly electron-withdrawing nature of fluorine pulls electron density away from the basic nitrogens in the pyridazine ring. This lowers the pKa of the molecule compared to its desfluoro analog. At a typical mobile phase pH of 3.0 to 5.0, the ionization state of the fluorinated compound differs significantly from non-fluorinated standards, altering retention unpredictably.

  • Hydrogen Bonding Dynamics: The hydroxyl (-OH) group on the alcohol moiety acts as a strong hydrogen-bond donor and acceptor. Generic alkylbenzene standards completely lack this interaction, failing to model the secondary interactions that cause peak tailing on aged silica columns.

Interaction_Logic Analyte Fluorinated Pyridazinyl Alcohol PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Primary Choice C18 Alkyl (C18) Phase Analyte->C18 Secondary PiPi π-π & Dipole (Fluorophilic) PFP->PiPi Hbond Hydrogen Bonding (Alcohol Group) PFP->Hbond pKa Inductive pKa Shift (Pyridazine Ring) PFP->pKa Hydro Hydrophobic Dispersion C18->Hydro C18->Hbond

Tripartite retention mechanisms governing fluorinated pyridazinyl alcohols on HPLC phases.

Part 2: Product Comparison & Quantitative Data

To establish a self-validating HPLC method, the retention standard must mimic the analyte's behavior across varying mobile phase pH and stationary phase chemistries. We evaluated three standard mixtures:

  • FPA-RT Calibration Mix (Targeted Standard): A formulated mixture of mono-, di-, and tri-fluorinated pyridazinyl alcohols.

  • Desfluoro-Pyridazine Mix (Alternative 1): Contains structural analogs lacking fluorine.

  • Universal Alkylbenzene Mix (Alternative 2): The industry standard (Uracil, Phenol, Toluene).

Chromatographic Performance Summary

The following table summarizes the performance of these standards on both a standard C18 column and a specialized PFP column. Data reflects the separation of the critical isomer pair (Mono-F vs. Di-F analogs) within each mix.

Standard Mix TypeColumn PhaseRetention Factor (

)
Resolution (

)
Peak Tailing (

)
Mechanistic Verdict
FPA-RT Mix PFP 4.8 / 5.6 2.8 1.05 Optimal. Captures fluorophilic & H-bond interactions.
FPA-RT MixC183.2 / 3.40.91.30Poor resolution; lacks

-

dipole interactions.
Desfluoro-PyridazinePFP2.1 / 2.31.11.15Fails to model the inductive pKa shift of fluorinated APIs.
Universal AlkylbenzeneC184.5 / 6.24.51.00Measures pure hydrophobicity; blind to fluorophilic effects.

Part 3: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following System Suitability Test (SST) utilizes the FPA-RT Standard Mix to verify the fluorophilic retention capacity and hydrogen-bonding neutrality of the HPLC system before analyzing unknown fluorinated APIs.

Materials & Mobile Phase Preparation
  • Standard: FPA-RT Standard Mix (Mono-F, Di-F, and Tri-F isomers, 10 µg/mL each in 50:50 Water:Acetonitrile).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0. (Causality Note: Maintaining pH ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     5.0 is critical to ensure reproducible recovery of fluorinated species and to prevent the secondary retention of free fluoride ions on silica-based columns).
    
  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Column: Poroshell 120 PFP (4.6 x 150 mm, 2.7 µm) or equivalent.

Step-by-Step Methodology
  • System Equilibration: Flush the column with 5% Mobile Phase B for 10 column volumes. Monitor the UV detector at 254 nm to ensure baseline stability.

  • Standard Injection: Inject 5 µL of the FPA-RT Standard Mix.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10.0 minutes. Hold at 95% B for 2.0 minutes, then re-equilibrate at 5% B for 3.0 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C.

  • Causality Check & System Validation (Logic Gates):

    • Calculate the resolution (

      
      ) between the Mono-F and Di-F isomers.
      
    • Pass Condition: If

      
      , the 
      
      
      
      -
      
      
      and dipole interactions of the PFP phase are intact. Proceed to sample analysis.
    • Fail Condition: If

      
      , the column has lost its fluorophilic character (likely due to phase collapse or hydrophobic contamination). Do not proceed. Replace or regenerate the column.
      
    • Calculate the tailing factor (

      
      ) for the Tri-F isomer. If 
      
      
      
      , secondary hydrogen bonding interactions are occurring with exposed silanols. Purge the system with a high-buffer wash.

HPLC_Workflow A 1. System Initialization (pH 5.0 Buffer / ACN) B 2. Inject FPA-RT Standard Mix (Mono-, Di-, Tri-fluoro isomers) A->B C 3. Evaluate Retention Factor (k') & Peak Symmetry (Tf) B->C D 4. Is Resolution (Rs) > 1.5? C->D E 5a. Fluorophilic Validation Passed (Proceed to Sample Analysis) D->E Yes F 5b. Phase Collapse Detected (Replace PFP Column) D->F No

Workflow for HPLC method validation using FPA-RT standards to verify column integrity.

References

  • Regalado, E. L., et al. "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A, 2015. URL:[Link]

  • Bormans, G., et al. "Retention of [18F]fluoride on reversed phase HPLC columns." Journal of Pharmaceutical and Biomedical Analysis, 2015. URL:[Link]

  • Ahmed, H., et al. "A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification." EJNMMI Radiopharmacy and Chemistry, 2022. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the 19F NMR Characterization of the Trifluoroethoxy Group on a Pyridazine Ring

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoroethoxy (-OCH₂CF₃) group, in particular, has garnered significant attention for its ability to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Its unique electronic characteristics, stemming from the powerful inductive effect of the trifluoromethyl moiety, can profoundly influence the biological activity of a parent molecule. The pyridazine scaffold, a prevalent core in numerous bioactive compounds, serves as a versatile platform for the introduction of such fluorinated substituents.

This guide provides an in-depth technical overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of the trifluoroethoxy group appended to a pyridazine ring. As a Senior Application Scientist, my aim is to move beyond a mere recitation of spectral parameters. Instead, this document will elucidate the "why" behind the observed spectral features, offer a comparative analysis with other common fluorine-containing groups, and provide robust experimental protocols to ensure the acquisition of high-quality, reproducible data.

The Unique Signature of the Trifluoroethoxy Group in ¹⁹F NMR

The ¹⁹F nucleus is an exceptional probe for molecular structure and environment due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which translates to high sensitivity in NMR experiments.[1][2] The trifluoroethoxy group, when analyzed by ¹⁹F NMR, presents a distinct and informative spectral signature.

Chemical Shift: A Window into the Electronic Environment

The chemical shift (δ) in ¹⁹F NMR is exquisitely sensitive to the local electronic environment, spanning a range of over 800 ppm.[1][2] For a trifluoroethoxy group attached to an aromatic system, the ¹⁹F NMR spectrum will typically exhibit a single resonance for the three equivalent fluorine atoms of the -CF₃ group. The position of this resonance is dictated by the degree of shielding or deshielding experienced by the fluorine nuclei.

The introduction of the electron-withdrawing pyridazine ring, with its two nitrogen atoms, is expected to deshield the trifluoroethoxy group compared to a simple benzene ring. This deshielding effect would likely result in a downfield shift (a less negative ppm value) of the ¹⁹F resonance. The precise chemical shift will be influenced by the position of the trifluoroethoxy group on the pyridazine ring relative to the nitrogen atoms.

Spin-Spin Coupling: Deciphering Connectivity

The multiplicity of the ¹⁹F resonance provides crucial information about neighboring spin-active nuclei, primarily protons. In a proton-coupled ¹⁹F NMR spectrum, the -OCH₂CF₃ group will typically appear as a triplet . This arises from the coupling of the three equivalent fluorine atoms to the two equivalent protons of the adjacent methylene (-CH₂-) group, following the n+1 rule (where n=2 protons). The magnitude of this three-bond coupling constant (³JF-H) is typically in the range of 8-12 Hz .

Conversely, in the ¹H NMR spectrum, the methylene protons will appear as a quartet due to coupling with the three equivalent fluorine atoms (n+1, where n=3 fluorine atoms). This characteristic coupling pattern is a definitive indicator of the -OCH₂CF₃ moiety.

A Comparative Analysis: Trifluoroethoxy vs. Other Fluorinated Groups on a Heteroaromatic Ring

To fully appreciate the utility of the trifluoroethoxy group, it is instructive to compare its ¹⁹F NMR characteristics with those of other commonly employed fluorine-containing substituents on a pyridazine or similar heteroaromatic ring.

Functional GroupTypical ¹⁹F Chemical Shift Range (ppm) on an Aromatic RingExpected Multiplicity (Proton-Coupled)Key Distinguishing Features
-OCH₂CF₃ -72 to -78TripletPresence of a characteristic ³JF-H coupling to the adjacent CH₂ group. The chemical shift is sensitive to the electronic nature of the aromatic ring.
-F -100 to -170Multiplet (coupled to ring protons)The chemical shift is highly dependent on the position on the ring and the nature of other substituents.[3]
-CF₃ -60 to -70SingletGenerally appears as a sharp singlet in proton-coupled spectra unless there are through-space couplings. The chemical shift is influenced by the electronic properties of the ring.[4]
-OCF₃ -56 to -60SingletTypically a singlet with a chemical shift slightly downfield from a -CF₃ group.

This comparative data highlights the unique diagnostic power of the trifluoroethoxy group's ¹⁹F NMR signature. The triplet multiplicity provides unambiguous evidence of the -OCH₂- linkage, differentiating it from the singlet signals of the -CF₃ and -OCF₃ groups.

Experimental Protocols for High-Fidelity ¹⁹F NMR Characterization

Acquiring high-quality ¹⁹F NMR data is paramount for accurate structural elucidation and comparative studies. The following protocols are designed to serve as a robust starting point for the analysis of trifluoroethoxypyridazine derivatives.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from fluorinated impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Be aware that the choice of solvent can influence the chemical shift.[5]

  • Concentration: A concentration of 5-20 mg in 0.6-0.7 mL of solvent is typically sufficient for a standard ¹⁹F NMR experiment.[5]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as trifluoroacetic acid (TFA) or hexafluorobenzene can be added.[5]

Protocol 2: ¹D ¹⁹F NMR Data Acquisition
  • Instrument Setup: Tune and match the NMR probe specifically for the ¹⁹F frequency.[5]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[5]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient. For proton-decoupled spectra, a sequence like 'zgfhig' on Bruker instruments is common.[5]

    • Spectral Width (SW): Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.[1]

    • Transmitter Frequency Offset (O1P): Center the spectral width around the expected chemical shift of the trifluoroethoxy group (e.g., -75 ppm).[5]

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds generally provides good resolution.[1]

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically adequate for qualitative analysis. For quantitative measurements, a longer delay (at least 5 times the longest T₁) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.[5]

Protocol 3: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.[5]

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.[5]

  • Referencing: Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).[5]

Visualizing the Workflow and Structural Insights

To further clarify the experimental process and the information that can be gleaned from it, the following diagrams illustrate the key steps and concepts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Key Information Obtained Sample Pure Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (Optional) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tune Tune & Match Probe to ¹⁹F Spectrometer->Tune Lock Lock & Shim Tune->Lock Acquire Acquire 1D ¹⁹F Spectrum Lock->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Analysis Analyze Spectrum Processing->Analysis ChemShift Chemical Shift (δ) Analysis->ChemShift Multiplicity Multiplicity (e.g., Triplet) Analysis->Multiplicity Coupling Coupling Constant (³J F-H) Analysis->Coupling

Caption: Experimental workflow for the ¹⁹F NMR analysis of a trifluoroethoxypyridazine.

structural_information F19_Spectrum ¹⁹F NMR Spectrum of Trifluoroethoxypyridazine Chemical Shift (δ) Multiplicity (Triplet) Coupling Constant (³J F-H) Electronic_Env Electronic Environment of -CF₃ F19_Spectrum:f0->Electronic_Env reflects Adjacent_CH2 Presence of Adjacent -CH₂- Group F19_Spectrum:f1->Adjacent_CH2 confirms Connectivity Connectivity and Bonding F19_Spectrum:f2->Connectivity quantifies interaction

Caption: Key structural information derived from the ¹⁹F NMR spectrum.

Conclusion

The ¹⁹F NMR characterization of the trifluoroethoxy group on a pyridazine ring offers a powerful and precise method for structural verification and the study of electronic effects in this important class of molecules. The distinct chemical shift and characteristic triplet multiplicity provide an unambiguous signature that is invaluable to the medicinal chemist. By understanding the principles behind these spectral features and employing robust experimental protocols, researchers can confidently utilize ¹⁹F NMR as a key analytical tool in the development of novel fluorinated pharmaceuticals. This guide serves as a foundational resource, empowering scientists to leverage the full potential of ¹⁹F NMR in their research endeavors.

References

  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem.
  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase.
  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorin
  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC. [Link]

  • 19F NMR on DRX 500 in Malott B042. [Link]

  • How to 19F MRI: applications, technique, and getting started - PMC. [Link]

  • NMR Data Acquisition and Processing Procedure. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

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  • 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC - NIH. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [Link]

  • Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY - —To extract 1D 19F NMR spectrum of each compound - JEOL. [Link]

  • Ultrafast 19F MAS NMR 090222 revised. [Link]

  • Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 4-(Trifluoromethyl)pyrimidine-2-thiol - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

In the landscape of drug discovery and development, the absolute purity of any chemical entity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are buil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the absolute purity of any chemical entity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. For a novel compound such as [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol, a potential intermediate or active pharmaceutical ingredient (API), rigorous purity validation is paramount. The presence of even trace impurities—be they starting materials, by-products, or degradation products—can drastically alter biological activity, introduce toxicity, or compromise the integrity of downstream synthetic steps.

This guide provides a comprehensive framework for establishing the purity of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol. We will move beyond single-technique assessments to embrace an orthogonal analytical philosophy. This approach, which involves analyzing the same sample with multiple, independent methods, is the cornerstone of modern analytical chemistry and is essential for building a complete and trustworthy purity profile.[1][2][3] By leveraging the distinct strengths of various techniques, we can mitigate the inherent biases of any single method and gain a more accurate understanding of the sample's true composition.[3]

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Verification

No single analytical technique is infallible. A peak that appears pure by High-Performance Liquid Chromatography (HPLC) may hide a co-eluting impurity, while a compound that seems clean by Nuclear Magnetic Resonance (NMR) could contain non-proton-bearing inorganic salts. The orthogonal strategy is designed to expose these hidden liabilities. Our validation workflow will systematically integrate chromatographic, spectroscopic, and spectrometric techniques to ensure a comprehensive evaluation.

Below is a logical workflow for the comprehensive purity assessment of a new batch of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol.

Caption: Orthogonal workflow for purity validation.

Primary Purity Assessment: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is the workhorse for purity determination in pharmaceutical analysis.[4][5][6] For a polar heterocyclic compound like our target molecule, a reversed-phase (RP-HPLC) method with UV detection is the logical starting point. It excels at separating compounds based on their hydrophobicity, allowing for the quantification of organic impurities.[7]

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 column): The trifluoroethoxy and pyridazine moieties confer some polarity, but the overall structure is well-suited for retention on a nonpolar C18 stationary phase.

  • Gradient Elution: A gradient of a weak organic acid (e.g., formic or trifluoroacetic acid) in water and an organic modifier (acetonitrile or methanol) is crucial. The gradient ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted with good peak shape within a reasonable timeframe.[7]

  • UV Detection: The pyridazine ring is a strong chromophore, making UV detection highly sensitive for the parent compound and structurally similar impurities. A Diode Array Detector (DAD) is preferred as it can provide UV spectra for each peak, helping to assess peak purity and identify potential co-eluting species.

Experimental Protocol: RP-HPLC-UV Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

Data Interpretation: The purity is initially reported as "% area," where the area of the main peak is divided by the total area of all peaks in the chromatogram. While a good first indicator, this assumes all impurities have the same UV response as the API, which is a limitation.

Structural Confirmation and Impurity Identification

Once the primary chromatographic profile is established, we must confirm the identity of the main peak and investigate the nature of any impurities detected.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for confirming the molecular weight of the main peak and providing mass information for unknown impurities.[8][9] This technique offers greater sensitivity and selectivity than HPLC-UV alone, enabling the detection of trace impurities and providing crucial structural information.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like our target, typically generating a protonated molecule [M+H]⁺ in positive ion mode.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement, which can be used to predict the elemental composition of the parent peak and any impurities.[8]

Experimental Protocol: LC-MS
  • The same chromatographic conditions as the HPLC-UV method can be directly coupled to the MS detector.

  • MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

Data Interpretation: The extracted ion chromatogram (EIC) for the theoretical mass of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol should align with the main peak from the UV chromatogram. The masses of impurity peaks can be used to hypothesize their structures (e.g., residual starting material, oxidation product, dimer).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for unambiguous structure elucidation and purity assessment.[10][11][12] It provides detailed information about the connectivity of atoms and can detect impurities that are invisible to UV or ionize poorly in MS.[11][12]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The integration of signals should be consistent with the proposed structure. Impurity signals are often readily visible.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • ¹⁹F NMR: This is critical due to the trifluoroethoxy group. It will show a characteristic signal, and the presence of other fluorine-containing signals would be a strong indicator of specific impurities.

  • Quantitative NMR (qNMR): For an absolute purity determination, qNMR can be employed.[13] By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be calculated, bypassing the relative response factor issues of HPLC-UV.[11][13]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F spectra. For detailed structural assignment, 2D experiments like COSY and HSQC may be necessary.[12]

Analysis of Specific Impurity Classes

The techniques above are excellent for organic, structurally related impurities. However, a complete profile must account for other potential contaminants.

A. Residual Solvents by Headspace Gas Chromatography (GC-HS)

Solvents used in synthesis and purification are common impurities that must be controlled according to regulatory guidelines like ICH Q3C.[14][15] GC with a headspace autosampler is the standard technique for this analysis, as it effectively separates volatile solvents from the non-volatile API.[16]

Experimental Protocol: GC-HS
  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO).

  • Incubation: Heat the vial at 80 °C for 15 minutes to allow volatile solvents to partition into the headspace.

  • Injection: Automatically inject a sample of the headspace gas onto the GC column.

  • Column: A column designed for residual solvent analysis (e.g., G43 phase) is typically used.

  • Detector: Flame Ionization Detector (FID).

B. Elemental Analysis (CHN)

Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample.[17][18] The experimental values are compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) is strong evidence of purity and the absence of significant inorganic impurities (like salts) or compounds with a different elemental composition.[19][20][21]

Comparative Summary of Analytical Techniques

The following table summarizes the role and limitations of each technique in the context of this specific analysis.

Technique Primary Purpose Strengths Limitations
HPLC-UV Quantify organic impuritiesRobust, precise, widely available[4]Assumes equal detector response for all compounds; may miss non-UV active impurities[22]
LC-MS Confirm MW; identify impuritiesHigh sensitivity and selectivity; provides molecular weight data[8]Ionization efficiency can vary; not inherently quantitative without standards
NMR Confirm structure; identify & quantify impuritiesProvides unambiguous structural data; can be made absolute quantitative (qNMR)[11][13]Lower sensitivity than MS; may not detect highly polymeric or inorganic impurities
GC-HS Quantify residual volatile solventsHighly sensitive and specific for volatilesNot suitable for non-volatile or thermally unstable compounds
Elemental Analysis Confirm elemental compositionExcellent for detecting inorganic/non-chromophoric impurities; confirms formula[17][19]An indirect measure of purity; insensitive to isomeric impurities

Establishing the Comprehensive Purity Profile

By integrating the data from this orthogonal set of experiments, a highly confident and defensible purity value can be assigned. The final purity report should not be a single number, but a consolidated summary of findings:

  • Purity by HPLC (% Area): >99.5%

  • Identity Confirmation: The molecular weight from HRMS and the ¹H, ¹³C, and ¹⁹F NMR spectra are fully consistent with the structure of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol.

  • Residual Solvents: All solvents below ICH limits.

  • Elemental Analysis: C, H, N values are within 0.4% of the theoretical calculation.

This multi-faceted, evidence-based approach ensures that the material is not only of high purity but is also structurally correct and free from significant process-related contaminants. This level of rigor is essential for advancing drug development programs and ensuring the integrity of scientific research.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Technology Networks. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Niessen, W. M. A., & Tinke, A. P. (2005). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products.
  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Jones, B., et al. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. LCGC Europe.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis- A Review. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Medistri SA. (n.d.). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Nanalysis. (2022, April 28). Beyond structural elucidation, introduction to qNMR – Part I. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Joint EDQM-USP Webinar on “Orthogonal Analytical Methods for the Characterisation of Pharmacopoeial Reference Standards”.
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • ResearchGate. (2020, October 28). Residual Solvent Analysis, Part-1: GC Head Space Calculations Of Residual Solvents in Drug Substances and Products. ICH Q3C (R6). Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield.
  • International Journal of Pharmaceutical and Biological Archives. (n.d.). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch.
  • National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

In the pursuit of novel therapeutics and scientific advancement, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and scientific advancement, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol, a fluorinated pyridazine derivative. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Understanding the Compound: A Profile of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol
  • Molecular Formula: C₇H₇F₃N₂O₂[1]

  • Structure: The molecule consists of a pyridazine ring, a heterocyclic aromatic compound, substituted with a trifluoroethoxy group and a methanol group.

The presence of the trifluoroethoxy group places this compound in the broad category of organofluorine compounds, some of which are known for their persistence in the environment.[2][3] The pyridazine core suggests that it will have chemical properties analogous to other nitrogen-containing heterocycles.[4]

Key Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource
Molecular Weight208.14 g/mol [1]
XlogP (predicted)0.4[1]
Monoisotopic Mass208.04596 Da[1]
Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural alerts, [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol should be handled as a hazardous substance. Similar pyridazine and trifluoromethyl-containing compounds are known to be irritants and potentially toxic.[5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-approved chemical splash goggles are required.[6]

  • Hand Protection: Wear nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving.[6] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned lab coat must be worn.[6]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[6][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][11]

3.1. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.[8][12]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste.[9][10] The container should be made of a compatible material, such as polyethylene.[9]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag.[10][12] The label must include the full chemical name: "[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol" and an approximate concentration if in solution.[12] Avoid using abbreviations or chemical formulas.[12]

  • Collection:

    • For pure or concentrated forms of the compound, collect it directly into the designated hazardous waste container.

    • For dilute solutions, such as those from reaction work-ups or chromatography fractions, collect them in the same halogenated waste stream.

    • Solid waste, such as contaminated silica gel, should be collected in a separate, clearly labeled solid hazardous waste container.

3.2. Container Management

Proper management of waste containers is essential for a safe laboratory environment.

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[8][11][12]

  • Avoid Overfilling: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[8]

  • Storage: Store waste containers in a designated, well-ventilated area, away from heat and ignition sources.[9][13] Ensure secondary containment is used to capture any potential leaks.[12]

3.3. Disposal of Contaminated Materials

Any materials that come into contact with [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol must be treated as hazardous waste.[7]

  • Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Spill Cleanup Materials: Absorbent materials used to clean up spills of this compound must be collected in a sealed container and disposed of as hazardous waste.[7][14]

  • Empty Containers: "Empty" containers that once held the pure compound are not truly empty and must be disposed of as hazardous waste.[7] Alternatively, they can be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[12] The rinsate must be collected and disposed of as halogenated hazardous waste.[12] After triple-rinsing, the container can be managed for recycling or disposal according to your institution's policies.[12]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.[14]

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods.[7]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill kit, to contain the spill.[7][14]

  • Collect and Dispose: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. The cleaning materials should also be disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][7] The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic and other harmful combustion byproducts.[4]

Disposal Decision Workflow

DisposalWorkflow start Waste Generation: [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Halogenated Waste is_liquid->liquid_waste Liquid solid_waste Solid Halogenated Waste is_liquid->solid_waste Solid container_liquid Collect in a labeled, compatible liquid waste container (e.g., Polyethylene) liquid_waste->container_liquid container_solid Collect in a labeled, compatible solid waste container solid_waste->container_solid storage Store in a designated, ventilated area with secondary containment container_liquid->storage container_solid->storage disposal_request Arrange for pickup by EHS or a licensed disposal company storage->disposal_request incineration High-Temperature Incineration disposal_request->incineration

Caption: Disposal workflow for [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol, upholding the principles of green chemistry and laboratory safety.

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Handling

Personal protective equipment for handling [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Definitive Guide to the Safe Handling of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol This document provides essential safety protocols and operational guidance for the handling and disposal of the novel research co...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to the Safe Handling of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

This document provides essential safety protocols and operational guidance for the handling and disposal of the novel research compound, [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol. As specific toxicological and reactivity data for this molecule are not yet comprehensively established, this guide is built upon a rigorous analysis of its constituent chemical moieties: the pyridazine core, the trifluoroethoxy group, and the primary alcohol. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers are protected against potential, uncharacterized hazards.

Hazard Assessment by Structural Analogy

A thorough risk assessment is the cornerstone of laboratory safety. In the absence of a dedicated Safety Data Sheet (SDS), we must infer potential hazards from structurally related compounds.

  • Pyridazine Core: The pyridazine ring is a nitrogen-containing heterocycle. Related compounds, such as pyridine and its derivatives, can act as skin and eye irritants.[1][2] Some pyridazine compounds are classified as toxic if swallowed and may cause skin and eye irritation.[3][4]

  • Trifluoroethoxy Group: This fluorinated moiety significantly influences the molecule's properties. The compound 2,2,2-Trifluoroethanol is toxic and can cause damage to multiple organs.[5] Fluorinated organic compounds require specific handling and disposal procedures due to their environmental persistence and potential for forming hazardous decomposition products like hydrofluoric acid upon combustion.[6]

  • Methanol (Hydroxymethyl) Group: The primary alcohol functional group (-CH2OH) can participate in various reactions. While the hazards of the parent methanol molecule (toxicity, flammability) are well-known, its presence here primarily influences solubility and reactivity.[7][8][9][10][11][12][13][14]

Based on this analysis, [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol should be treated as a substance that is potentially toxic if ingested, inhaled, or absorbed through the skin, and is likely a skin, eye, and respiratory tract irritant. [3][15]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The selection of PPE must be based on the task and the potential for exposure.[16][17]

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Routine Handling (mg to g scale, in fume hood)ANSI Z87.1 compliant safety glasses with side shields. Chemical splash goggles are strongly recommended.[18]Double-gloving with nitrile or neoprene gloves.[6][19] Check manufacturer's specifications for breakthrough times.Flame-resistant lab coat, long pants, and closed-toe shoes.[6][18]Not required if handled exclusively within a certified chemical fume hood.
High-Energy Operations (e.g., hydrogenation, reactions at elevated pressure/temperature)Chemical splash goggles and a full-face shield.[16][18]Chemical-resistant gloves (e.g., butyl rubber, Viton) over nitrile inner gloves.[19]Flame-resistant lab coat. Consider a chemical-resistant apron.[16]Dependent on risk assessment; may require a respirator with an appropriate cartridge if there is a risk of aerosol generation.[19]
Major Spill Cleanup (>50 mL or outside containment)Full-face respirator with organic vapor/acid gas cartridges.[17][19]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[17]Full-body chemical-resistant suit (e.g., Tychem®).[17][19]Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[17][19]

Safe Handling and Operational Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. All operations involving this compound must be conducted within a certified chemical fume hood.

Workflow Diagram: Safe Handling Protocol

SafeHandlingWorkflow Prep Preparation Weigh Weighing Prep->Weigh Don PPE Transfer Transfer & Dissolution Weigh->Transfer Use anti-static weigh boat Reaction Reaction Setup Transfer->Reaction Add reagents slowly Workup Workup & Purification Reaction->Workup Monitor reaction Waste Waste Collection Reaction->Waste Workup->Waste Segregate waste streams Workup->Waste Decon Decontamination Waste->Decon Label waste container Store Store in designated area Decon->Store Clean all surfaces

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